Product packaging for Ibudilast-d7(Cat. No.:)

Ibudilast-d7

Cat. No.: B10783412
M. Wt: 237.35 g/mol
InChI Key: ZJVFLBOZORBYFE-YDQCIOQBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ibudilast-d7 is a stable, deuterium-labeled analogue of Ibudilast, specifically designed for use as an internal standard in gas chromatography or liquid chromatography-mass spectrometry (GC-/LC-MS) applications . Its primary research value lies in the accurate quantification and pharmacokinetic study of its parent compound, Ibudilast, by correcting for variations in sample processing and instrument analysis. The parent compound, Ibudilast, is a non-selective phosphodiesterase (PDE) inhibitor with a preferential inhibition of PDE4, leading to increased intracellular cyclic AMP (cAMP) levels . This mechanism underpins its multifaceted research applications, which include acting as a glial cell modulator with potent anti-inflammatory and neuroprotective properties . In preclinical research, Ibudilast has been investigated for its potential to reduce the reinforcing effects of cocaine and attenuate drug-seeking behavior . Furthermore, its neuroprotective effects are explored in models of multiple sclerosis, Parkinson's disease, and other neuroinflammatory conditions, where it has been shown to inhibit macrophage migration inhibitory factor (MIF) and suppress the activation of microglia . This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N2O B10783412 Ibudilast-d7

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18N2O

Molecular Weight

237.35 g/mol

IUPAC Name

2,3,3,3-tetradeuterio-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)-2-(trideuteriomethyl)propan-1-one

InChI

InChI=1S/C14H18N2O/c1-9(2)13-12(14(17)10(3)4)11-7-5-6-8-16(11)15-13/h5-10H,1-4H3/i3D3,4D3,10D

InChI Key

ZJVFLBOZORBYFE-YDQCIOQBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(=O)C1=C2C=CC=CN2N=C1C(C)C)C([2H])([2H])[2H]

Canonical SMILES

CC(C)C1=NN2C=CC=CC2=C1C(=O)C(C)C

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Ibudilast-d7 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ibudilast-d7 is the deuterium-labeled form of Ibudilast, a multi-faceted neuroprotective and anti-inflammatory agent.[1] In research, particularly within drug development and clinical mass spectrometry, this compound serves a critical and highly specific purpose. Its primary application is as an internal standard for the precise quantification of Ibudilast in biological matrices through mass spectrometry (MS) techniques, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[2] The incorporation of stable heavy isotopes, like the seven deuterium atoms in this compound, creates a compound that is chemically identical to the parent drug but physically distinguishable by its higher mass.[1] This characteristic is essential for accurate pharmacokinetic and metabolic studies of Ibudilast, a compound under investigation for various neurodegenerative conditions, including multiple sclerosis (MS) and amyotrophic lateral sclerosis (ALS).[3][4][5]

Physicochemical Properties

The key distinction between Ibudilast and its deuterated analog lies in their molecular weight, a direct result of replacing seven hydrogen atoms with deuterium. This mass difference is fundamental to its utility in mass spectrometry.

PropertyThis compoundIbudilast (Parent Compound)
Formal Name 2-(methyl-d₃)-1-[2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl]-1-propanone-2,3,3,3-d₄[2]2-methyl-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one
Synonyms AV 411-d7, KC-404-d7[2]Ketas, KC-404, AV-411, MN-166[1][6]
Molecular Formula C₁₄H₁₁D₇N₂O[2]C₁₄H₁₈N₂O[6][7]
Molecular Weight 237.4 g/mol [2]230.31 g/mol [6][7]
CAS Number 2713301-45-0[2]50847-11-5[6]
Isotopic Purity ≥99% deuterated forms (d₁-d₇)[2]Not Applicable
Biological Half-life Not Applicable (used as a standard)Approximately 19 hours[6][7]

Primary Research Application: Internal Standard in Mass Spectrometry

The gold standard for quantifying small molecules in complex samples like plasma or tissue is LC-MS. The process, however, is subject to variability during sample preparation and instrument analysis. An ideal internal standard (IS) co-elutes with the analyte and experiences the same variations, but can be independently detected. This compound is an ideal IS for Ibudilast because it behaves identically during extraction and chromatography but is easily distinguished by the mass spectrometer due to its increased mass.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with known amount of this compound (IS) sample->spike precip Protein Precipitation (e.g., with Acetonitrile) spike->precip lc LC Separation precip->lc ms Mass Spectrometry Detection lc->ms quant Quantification (Ratio of Analyte to IS) ms->quant

Caption: Workflow for quantifying Ibudilast using this compound as an internal standard.

Experimental Protocol: Quantification of Ibudilast in Plasma

The following is a generalized protocol based on established methodologies for small molecule quantification.[8]

  • Preparation of Standards: Prepare a series of calibration standards by spiking blank plasma with known concentrations of Ibudilast. Add a fixed, known concentration of this compound to each standard and to the unknown samples.

  • Sample Preparation:

    • To 100 µL of plasma (standard or unknown sample), add 300 µL of acetonitrile to precipitate proteins.[8]

    • Vortex the mixture for 1-2 minutes.

    • Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for analysis.

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., Agilent SB-C18, 2.1 mm x 50 mm, 3.5 µm).[8]

    • Mobile Phase A: 0.1% formic acid in water.[8]

    • Mobile Phase B: Acetonitrile.[8]

    • Flow Rate: 0.4 mL/min.[8]

    • Elution: A gradient elution is typically used, starting with a higher percentage of Mobile Phase A and ramping up the percentage of Mobile Phase B to elute the compounds.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization in Positive Mode (ESI+).[8]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is preferred for its high selectivity and sensitivity.

    • MRM Transitions (example):

      • Ibudilast: Monitor the transition of the parent ion (m/z ~231) to a specific product ion.

      • This compound: Monitor the transition of its parent ion (m/z ~238) to its corresponding product ion.

  • Quantification:

    • Integrate the peak areas for both the Ibudilast and this compound MRM transitions.

    • Calculate the ratio of the Ibudilast peak area to the this compound peak area.

    • Construct a calibration curve by plotting this ratio against the known concentrations of the calibration standards.

    • Determine the concentration of Ibudilast in the unknown samples by interpolating their peak area ratios from the calibration curve.

Ibudilast: The Parent Compound's Mechanism of Action

To appreciate the context of this compound's use, it is essential to understand the pharmacological activity of Ibudilast. It is a pleiotropic drug with several known mechanisms of action that contribute to its anti-inflammatory and neuroprotective effects.[6][9] It readily crosses the blood-brain barrier, allowing it to act directly within the central nervous system.[3][9]

The primary mechanisms include:

  • Phosphodiesterase (PDE) Inhibition: Ibudilast is a non-selective inhibitor of several PDE enzymes, particularly PDE3, PDE4, PDE10, and PDE11.[10] By inhibiting PDE4 in immune and neural cells, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), a key second messenger.[9] Elevated cAMP levels lead to a reduction in the production of pro-inflammatory cytokines.[5]

  • Toll-Like Receptor 4 (TLR4) Antagonism: Ibudilast inhibits the activation of TLR4, a key receptor in the innate immune response that is activated by stress and pathogen-associated signals.[9][11] This inhibition can occur through the upregulation of IRAK3, a negative regulator of the TLR4 pathway, which in turn prevents the activation of downstream inflammatory cascades involving TRAF6 and NFκB.[11]

  • Macrophage Migration Inhibitory Factor (MIF) Inhibition: Ibudilast also inhibits MIF, a pro-inflammatory cytokine involved in a broad range of inflammatory conditions.[9]

These actions collectively lead to the suppression of glial cell activation, a reduction in pro-inflammatory mediators (e.g., TNF-α, IL-1β, IL-6), and an increase in the production of neurotrophic factors that support neuronal survival and repair.[9][10]

signaling_pathway cluster_tlr TLR4 Pathway cluster_pde PDE Pathway ibudilast Ibudilast tlr4 TLR4 ibudilast->tlr4 irak3 IRAK3 ibudilast->irak3 pde4 PDE4 ibudilast->pde4 mif MIF ibudilast->mif irak1 IRAK1 tlr4->irak1 traf6 TRAF6 irak1->traf6 irak3->irak1 nfkb NFκB Activation traf6->nfkb pro_inflam Pro-inflammatory Cytokines↓ (TNF-α, IL-1β, IL-6) nfkb->pro_inflam camp cAMP pde4->camp degrades pka PKA/CREB Pathway camp->pka pka->pro_inflam neurotrophic Neurotrophic Factors↑ (GDNF, NT-3) pka->neurotrophic

Caption: Key signaling pathways modulated by Ibudilast.

Quantitative Biological Data of Ibudilast

The following table summarizes key quantitative measures of Ibudilast's biological activity, providing insight into its potency and selectivity. This data is crucial for designing and interpreting studies for which this compound would be used as a quantification tool.

TargetActivity MetricValueReference
PDE Isoforms
PDE4AIC₅₀54 nM[2]
PDE4BIC₅₀65 nM[2]
PDE4DIC₅₀166 nM[2]
PDE4CIC₅₀239 nM[2]
PDE3AIC₅₀1,600 nM[2]
PDE3BIC₅₀2,700 nM[2]
PDE5AIC₅₀3,510 nM[2]
PDE1, PDE7A, PDE7B, PDE9AIC₅₀≥10,000 nM[2]
Inflammatory Mediators
TNF-α Production (LPS-induced)IC₅₀6.2 µM[2]
Leukotriene B₄ Production (fMLP-induced)IC₅₀2.5 µM[2]

References

In-Depth Technical Guide to Ibudilast-d7: Chemical Properties, Structure, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Ibudilast-d7, a deuterated analog of the neuroprotective and anti-inflammatory agent, Ibudilast. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and analysis.

Chemical Properties and Structure

This compound is a stable, isotopically labeled form of Ibudilast, primarily utilized as an internal standard for the accurate quantification of Ibudilast in biological matrices.[1][2] The incorporation of seven deuterium atoms enhances its molecular weight, allowing for clear differentiation from the unlabeled drug in mass spectrometry-based assays.

Chemical Structure

The chemical structure of this compound is 2-(methyl-d3)-1-[2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl]-1-propanone-2,3,3,3-d4. The deuterium atoms are strategically placed on the isobutyryl group, a region less susceptible to metabolic alteration, ensuring the stability of the isotopic label during biological processing.

Chemical Structure of this compound

Chemical Structure of this compound

Caption: The chemical structure of this compound, indicating the positions of the seven deuterium atoms on the isobutyryl moiety.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for the development of analytical methods and for understanding its behavior in various experimental settings.

PropertyValueReference
Molecular Formula C₁₄H₁₁D₇N₂O[1]
Molecular Weight 237.35 g/mol [1]
Formal Name 2-(methyl-d3)-1-[2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl]-1-propanone-2,3,3,3-d4[1]
CAS Number 2713301-45-0[1]
Appearance Solid
Purity ≥98%
Solubility Soluble in Chloroform and Methanol[1]

Mechanism of Action of Ibudilast

The pharmacological effects of this compound are considered to be identical to those of Ibudilast. Ibudilast is a multi-target drug known for its neuroprotective and anti-inflammatory properties. Its mechanism of action involves the inhibition of phosphodiesterases (PDEs), macrophage migration inhibitory factor (MIF), and Toll-like receptor 4 (TLR4).

Phosphodiesterase (PDE) Inhibition

Ibudilast is a non-selective inhibitor of several PDE isoenzymes, primarily targeting PDE3, PDE4, PDE10, and PDE11. By inhibiting these enzymes, Ibudilast increases the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These second messengers play crucial roles in modulating inflammatory responses and promoting neuronal survival.

The table below summarizes the inhibitory activity of Ibudilast against various PDE subtypes.

PDE SubtypeIC₅₀ (nM)
PDE3A1,600
PDE3B2,700
PDE4A54
PDE4B65
PDE4C239
PDE4D166
PDE5A3,510

Data sourced from Cayman Chemical product information.[1]

Anti-Inflammatory and Neuroprotective Pathways

Ibudilast's therapeutic effects are attributed to its ability to modulate multiple signaling pathways involved in inflammation and neurodegeneration. A simplified representation of these pathways is illustrated in the diagram below.

Ibudilast_Mechanism cluster_inhibition Inhibition cluster_downstream Downstream Effects cluster_outcomes Therapeutic Outcomes Ibudilast Ibudilast PDEs PDEs (3, 4, 10, 11) Ibudilast->PDEs MIF MIF Ibudilast->MIF TLR4 TLR4 Ibudilast->TLR4 Glial ↓ Glial Cell Activation Ibudilast->Glial cAMP_cGMP ↑ cAMP / cGMP PDEs->cAMP_cGMP leads to ProInflammatory ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MIF->ProInflammatory leads to TLR4->ProInflammatory leads to AntiInflammatory ↑ Anti-inflammatory Cytokines (IL-10) cAMP_cGMP->AntiInflammatory Neurotrophic ↑ Neurotrophic Factors (NGF, BDNF, GDNF) cAMP_cGMP->Neurotrophic AntiInflammatory_Outcome Anti-inflammatory Effects ProInflammatory->AntiInflammatory_Outcome AntiInflammatory->AntiInflammatory_Outcome Neuroprotection_Outcome Neuroprotection Neurotrophic->Neuroprotection_Outcome Glial->ProInflammatory Glial->Neuroprotection_Outcome

Caption: Ibudilast's multi-target mechanism of action.

Experimental Protocols

Detailed experimental protocols are crucial for the reliable use of this compound in research. While specific, proprietary synthesis and analysis protocols are not always publicly available, this section provides a generalized framework based on established methodologies for similar compounds.

Synthesis of this compound

The synthesis of this compound involves the use of deuterated starting materials. A plausible synthetic route would start from a deuterated isobutyryl precursor.

Disclaimer: The following is a generalized synthetic scheme and has not been experimentally validated. It is intended for illustrative purposes only.

Synthesis_Workflow Start Deuterated Isobutyryl Chloride (d7) Reaction Friedel-Crafts Acylation Start->Reaction Intermediate1 2-isopropylpyrazolo[1,5-a]pyridine Intermediate1->Reaction Product This compound Reaction->Product Purification Purification (Chromatography) Product->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: Generalized synthetic workflow for this compound.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be used to confirm the structure of this compound. In the ¹H NMR spectrum, the absence of signals corresponding to the isobutyryl protons would confirm successful deuteration. The ¹³C NMR spectrum would show characteristic shifts for the carbon atoms, although the signals for the deuterated carbons may be broadened or absent depending on the experimental parameters.

Mass Spectrometry (MS): High-resolution mass spectrometry is essential to confirm the molecular weight and isotopic purity of this compound. The mass spectrum would show a molecular ion peak corresponding to the calculated mass of the deuterated compound. Fragmentation analysis can further confirm the structure by identifying characteristic fragment ions.

Bioanalytical Method for Ibudilast Quantification

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Ibudilast in biological samples such as plasma or urine.

Sample Preparation:

  • To a 100 µL aliquot of the biological sample, add a known concentration of this compound solution (internal standard).

  • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

  • Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions (General):

  • LC Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions monitored would be specific for Ibudilast and this compound.

The workflow for a typical bioanalytical experiment is outlined below.

Bioanalytical_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Extraction Protein Precipitation & Extraction Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Quantification of Ibudilast LC_MS->Quantification

Caption: Bioanalytical workflow for Ibudilast quantification.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Ibudilast in preclinical and clinical research. Its well-defined chemical properties and the established multi-target mechanism of its non-deuterated counterpart provide a solid foundation for its application in drug development. The experimental methodologies outlined in this guide, while generalized, offer a practical starting point for researchers to develop and validate their own specific assays. As research into the therapeutic potential of Ibudilast continues to expand, the role of this compound as a critical analytical reagent will undoubtedly grow in importance.

References

The Role of Ibudilast-d7 as an Internal Standard in Quantitative Bioanalysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Ibudilast and the critical role of its deuterated analog, Ibudilast-d7, as an internal standard in modern bioanalytical workflows. This document delves into the signaling pathways of Ibudilast, offers detailed experimental protocols for its quantification, and presents key data in a structured format to aid researchers in the development and validation of robust analytical methods.

Introduction to Ibudilast and the Need for Precise Quantification

Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor with a multi-faceted mechanism of action, making it a molecule of significant interest in the treatment of various neurological and inflammatory conditions.[1][2] Its therapeutic potential is being explored in conditions such as multiple sclerosis, amyotrophic lateral sclerosis (ALS), and neuropathic pain.[1] Given its diverse pharmacological profile, the accurate and precise quantification of Ibudilast in biological matrices is paramount for pharmacokinetic and pharmacodynamic (PK/PD) studies, dose-response characterization, and overall drug development.

Bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the gold standard for the quantification of small molecules like Ibudilast in complex biological samples. However, these methods are susceptible to variations arising from sample preparation, matrix effects, and instrument performance.[3] To mitigate these variabilities and ensure data integrity, the use of a suitable internal standard is indispensable.

This compound: The Ideal Internal Standard

An internal standard (IS) is a compound that is chemically similar to the analyte of interest and is added to all samples, calibrators, and quality controls at a constant concentration. The ideal IS should co-elute with the analyte and experience similar extraction recovery and ionization efficiency. Deuterated compounds, such as this compound, are considered the "gold standard" for use as internal standards in mass spectrometry-based assays.

This compound is structurally identical to Ibudilast, with the exception that seven hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their shared physicochemical properties ensure they behave almost identically during sample processing and analysis.[3] The use of this compound as an internal standard effectively compensates for potential variability, leading to enhanced accuracy and precision in the quantification of Ibudilast.[4]

Quantitative Data Summary

The key to differentiating Ibudilast from this compound in a mass spectrometer is their mass-to-charge ratio (m/z). The following table summarizes the relevant quantitative data.

CompoundMolecular FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)Predominant [M+H]+ Ion (m/z)
IbudilastC₁₄H₁₈N₂O230.31230.1419231.1
This compoundC₁₄H₁₁D₇N₂O237.35237.1858238.2

Mechanism of Action of Ibudilast: Key Signaling Pathways

Ibudilast exerts its therapeutic effects through the modulation of several key signaling pathways. Its primary mechanism is the inhibition of phosphodiesterases, but it also exhibits inhibitory activity against macrophage migration inhibitory factor (MIF) and Toll-like receptor 4 (TLR4).

Phosphodiesterase (PDE) Inhibition

Ibudilast is a non-selective inhibitor of several PDE isoenzymes, with a notable affinity for PDE-3, PDE-4, PDE-10, and PDE-11.[2] PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various cellular processes. By inhibiting PDEs, Ibudilast increases intracellular levels of cAMP and cGMP, leading to a downstream cascade of anti-inflammatory and neuroprotective effects.[1]

G Ibudilast Ibudilast PDE Phosphodiesterases (PDE3, PDE4, PDE10, PDE11) Ibudilast->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Activates Anti_inflammatory Anti-inflammatory Effects (e.g., ↓ TNF-α, IL-6) CREB->Anti_inflammatory Neuroprotection Neuroprotective Effects (e.g., ↑ Neurotrophic Factors) CREB->Neuroprotection

Ibudilast's PDE Inhibition Pathway
Macrophage Migration Inhibitory Factor (MIF) Inhibition

Macrophage migration inhibitory factor (MIF) is a pro-inflammatory cytokine that plays a role in the innate immune response. Ibudilast has been shown to inhibit MIF, which contributes to its overall anti-inflammatory profile.[1]

G Ibudilast Ibudilast MIF Macrophage Migration Inhibitory Factor (MIF) Ibudilast->MIF Inhibits CD74 CD74 Receptor MIF->CD74 Binds to Pro_inflammatory Pro-inflammatory Signaling CD74->Pro_inflammatory Activates

Ibudilast's MIF Inhibition Pathway
Toll-Like Receptor 4 (TLR4) Antagonism

Toll-like receptor 4 (TLR4) is a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns, such as lipopolysaccharide (LPS), leading to an inflammatory response. Ibudilast acts as a TLR4 antagonist, thereby dampening the inflammatory cascade initiated by TLR4 activation.[1]

G Ibudilast Ibudilast TLR4 Toll-Like Receptor 4 (TLR4) Ibudilast->TLR4 Antagonizes LPS Lipopolysaccharide (LPS) LPS->TLR4 Activates MyD88 MyD88-dependent Pathway TLR4->MyD88 Initiates NF_kB NF-κB Activation MyD88->NF_kB Leads to Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β) NF_kB->Pro_inflammatory_Cytokines Induces

Ibudilast's TLR4 Antagonism Pathway

Experimental Protocols for Ibudilast Quantification

The following section outlines a representative experimental protocol for the quantitative analysis of Ibudilast in human plasma using this compound as an internal standard via LC-MS/MS. This protocol is a composite based on established methodologies for the analysis of Ibudilast and similar small molecules.

Experimental Workflow

The overall workflow for the bioanalytical method is depicted below.

G Sample_Collection Plasma Sample Collection IS_Spiking Spike with This compound (IS) Sample_Collection->IS_Spiking Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_MS_Analysis->Data_Processing

Bioanalytical Workflow for Ibudilast
Sample Preparation

  • Thaw Plasma Samples : Thaw frozen plasma samples to room temperature.

  • Aliquoting : Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking : Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample, calibrator, and quality control, except for the blank plasma.

  • Protein Precipitation : Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing : Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation : Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer : Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography Conditions
ParameterValue
LC System Agilent 1290 Infinity II or equivalent
Column Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
0.5
3.0
4.0
4.1
5.0
Mass Spectrometry Conditions
ParameterValue
MS System Agilent 6470 Triple Quadrupole LC/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 300°C
Gas Flow 10 L/min
Nebulizer 45 psi
Sheath Gas Temperature 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Ibudilast 231.1189.115
231.1147.125
This compound 238.2196.215
238.2154.225

Conclusion

The use of this compound as an internal standard is a critical component in the development of robust and reliable bioanalytical methods for the quantification of Ibudilast. Its chemical similarity to the analyte ensures that it effectively compensates for variations in sample processing and analysis, thereby providing the high level of accuracy and precision required for regulated bioanalysis. The detailed understanding of Ibudilast's mechanism of action, coupled with a well-defined analytical methodology as outlined in this guide, will empower researchers to generate high-quality data in their drug development programs. This, in turn, will facilitate a more thorough understanding of Ibudilast's pharmacokinetic and pharmacodynamic properties and aid in its clinical advancement.

References

An In-Depth Technical Guide to the Synthesis and Purification of Ibudilast-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Ibudilast-d7, a deuterated analog of Ibudilast. This compound is a critical tool in clinical and preclinical research, primarily serving as an internal standard for the accurate quantification of Ibudilast in biological matrices using mass spectrometry. This document details the chemical properties, a plausible synthetic route based on established methodologies for analogous compounds, and purification strategies. Additionally, it outlines the mechanism of action of Ibudilast to provide a broader context for its application in research.

Chemical and Physical Properties

This compound is a stable, isotopically labeled version of Ibudilast where seven hydrogen atoms have been replaced by deuterium. This modification results in a higher molecular weight, allowing for its differentiation from the unlabeled drug in mass spectrometric analyses, without significantly altering its chemical properties.

PropertyValueReference
Chemical Name 2-(methyl-d3)-1-[2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl]-1-propanone-2,3,3,3-d4[1]
Synonyms AV 411-d7, KC-404-d7[1]
Molecular Formula C₁₄H₁₁D₇N₂O[1]
Molecular Weight 237.4 g/mol [1]
CAS Number 2713301-45-0[1]
Purity ≥99% deuterated forms (d₁-d₇)[1]
Solubility Soluble in Chloroform and Methanol[1]

Synthesis of this compound: A Proposed Experimental Protocol

The synthesis of the pyrazolo[1,5-a]pyridine core of Ibudilast typically involves the cycloaddition of a substituted pyridine with an alkyne. For the deuterated analog, deuterated starting materials would be incorporated. A general patent describes the preparation of deuterated 2-alkyl-3-acylpyrazolo[1,5-a]pyridines[2].

Conceptual Synthetic Scheme:

A potential synthetic approach could involve the reaction of a deuterated 1-aminopyridinium salt with a deuterated alkyne, followed by acylation.

Step 1: Synthesis of a Deuterated Pyrazolo[1,5-a]pyridine Intermediate

A method for the deuteration of the pyrazolo[1,5-a]pyridine core involves the H/D exchange of 1-aminopyridinium salts in basic D₂O, followed by a 1,3-cycloaddition with an appropriate acetylene derivative.

  • Reaction: 1-amino-2-isopropylpyridinium salt + Deuterated Isobutyrylacetylene in the presence of a base.

  • Deuterated Reagents: Deuterated isobutyryl chloride (to generate the deuterated acetylene in situ) and deuterated solvents would be used to introduce the deuterium atoms onto the isobutyryl group.

  • Reaction Conditions: The reaction would likely be carried out in an inert solvent under basic conditions. The temperature and reaction time would need to be optimized to ensure complete reaction and minimize side products.

Step 2: Acylation to form this compound

The resulting deuterated 2-isopropylpyrazolo[1,5-a]pyridine would then be acylated using a deuterated acylating agent to introduce the deuterated isobutyryl group at the 3-position.

  • Reaction: Deuterated 2-isopropylpyrazolo[1,5-a]pyridine + Deuterated isobutyryl chloride (isobutyryl-d7-chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃).

  • Deuterated Acylating Agent: Isobutyryl-d7-chloride would be required to introduce the seven deuterium atoms on the acyl group.

  • Work-up: The reaction mixture would be quenched with water and extracted with an organic solvent. The organic layer would then be washed, dried, and concentrated.

Logical Workflow for the Proposed Synthesis:

Synthesis_Workflow Start Starting Materials: - 1-amino-2-isopropylpyridinium salt - Deuterated Isobutyrylacetylene Precursor - Deuterated Isobutyryl Chloride Step1 Step 1: Cycloaddition Formation of Deuterated 2-isopropylpyrazolo[1,5-a]pyridine Start->Step1 Step2 Step 2: Friedel-Crafts Acylation Introduction of Deuterated Isobutyryl Group Step1->Step2 Purification Purification (e.g., Column Chromatography) Step2->Purification Characterization Characterization (NMR, Mass Spectrometry) Purification->Characterization FinalProduct This compound Characterization->FinalProduct Purification_Workflow Crude Crude this compound (Post-reaction work-up) Column Column Chromatography (Silica Gel) Crude->Column Fractions Collect and Combine Pure Fractions (TLC) Column->Fractions Solvent Solvent Evaporation Fractions->Solvent Recrystallization Recrystallization (Optional) Solvent->Recrystallization Pure Pure this compound Solvent->Pure If no recrystallization Recrystallization->Pure Ibudilast_MOA cluster_PDE PDE Inhibition cluster_Inflammation Anti-Inflammatory Effects cluster_TLR4 TLR4 Antagonism cluster_MIF MIF Inhibition Ibudilast Ibudilast PDEs PDE3, PDE4, PDE10, PDE11 Ibudilast->PDEs Inhibits Glial Glial Cell Activation Ibudilast->Glial Inhibits Anti_Cytokines ↑ Anti-inflammatory Cytokines (IL-10) Ibudilast->Anti_Cytokines Promotes TLR4 TLR4 Signaling Ibudilast->TLR4 Antagonizes MIF MIF Activity Ibudilast->MIF Inhibits cAMP_cGMP ↑ cAMP & cGMP Downstream_PDE Smooth Muscle Relaxation ↓ Inflammatory Mediators cAMP_cGMP->Downstream_PDE Pro_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Glial->Pro_Cytokines Inflammatory_Cascade ↓ Inflammatory Cascade TLR4->Inflammatory_Cascade MIF_Inflammation ↓ MIF-mediated Inflammation MIF->MIF_Inflammation

References

The Deuterium Kinetic Isotope Effect on Ibudilast: A Pharmacokinetic Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the pharmacokinetic profile of deuterated Ibudilast (Ibudilast-d7) in comparison to its non-deuterated counterpart. By leveraging the deuterium kinetic isotope effect, this compound is engineered to exhibit a potentially superior pharmacokinetic profile, offering promising avenues for therapeutic enhancement. This document provides a comprehensive overview of the underlying mechanisms, comparative pharmacokinetic parameters, detailed experimental methodologies, and relevant signaling pathways.

Introduction to Ibudilast and the Rationale for Deuteration

Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor with anti-inflammatory and neuroprotective properties.[1][2][] It is approved in Japan for the treatment of bronchial asthma and post-stroke complications.[4] Its therapeutic potential is being investigated for a range of neurological conditions, including multiple sclerosis, amyotrophic lateral sclerosis (ALS), and neuropathic pain.[5][6]

The clinical utility of pharmaceuticals can be enhanced by optimizing their pharmacokinetic properties. Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, is a strategic approach to modify a drug's metabolic fate.[7][8] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the deuterium kinetic isotope effect (KIE).[9] This can lead to a more favorable pharmacokinetic profile, including:

  • Increased half-life and exposure: Slower metabolism can result in a longer drug half-life (t½) and a greater area under the plasma concentration-time curve (AUC), potentially allowing for less frequent dosing and improved patient compliance.[9]

  • Reduced formation of toxic metabolites: Deuteration can alter metabolic pathways, potentially reducing the formation of undesirable or toxic metabolites.[8]

  • Improved safety and tolerability: A more predictable metabolic profile and reduced metabolite-related toxicity can contribute to an improved overall safety profile.

Comparative Pharmacokinetic Profiles: Ibudilast vs. This compound

While direct, head-to-head comparative clinical data for this compound versus non-deuterated Ibudilast is not extensively available in the public domain, we can project the anticipated pharmacokinetic changes based on the known metabolism of Ibudilast and the principles of deuteration. Ibudilast is known to be metabolized by cytochrome P450 enzymes, with studies suggesting the involvement of CYP3A4 in its metabolic activation.[10][11]

Table 1: Pharmacokinetic Parameters of Non-Deuterated Ibudilast in Healthy Adults

ParameterSingle Dose (30 mg)Multiple Dose (30 mg b.i.d. for 14 days)Reference
Tmax (median) 4-6 hoursNot Reported[12][13]
Cmax (mean ± SD) 32 ng/mL60 ± 25 ng/mL[13][14]
AUC0–24 (mean ± SD) Not Reported1004 ± 303 ng·h/mL[13]
Half-life (t½) (mean) 19 hours19 hours[12][13][14]

Table 2: Projected Pharmacokinetic Profile of this compound (Hypothetical)

Based on the principles of the deuterium kinetic isotope effect, the following changes in the pharmacokinetic profile of this compound are anticipated compared to the non-deuterated form.

ParameterProjected Change for this compoundRationale
Tmax Likely UnchangedAbsorption is typically not affected by deuteration.
Cmax Potentially IncreasedSlower clearance could lead to higher peak concentrations.
AUC Significantly IncreasedReduced metabolic clearance would lead to greater overall drug exposure.
Half-life (t½) Significantly IncreasedSlower metabolism is the primary driver for a longer half-life.
Metabolite Profile AlteredThe formation of the primary metabolite, 6,7-dihydrodiol-ibudilast, and other metabolites may be reduced.

Experimental Protocols for Pharmacokinetic Evaluation

A robust pharmacokinetic study is essential to characterize and compare Ibudilast and this compound. Below is a representative experimental protocol.

Study Design

A randomized, double-blind, two-period crossover study in healthy adult volunteers is a standard design for comparing the pharmacokinetics of two formulations.

Subjects
  • Healthy male and female volunteers, aged 18-55 years.

  • Subjects should be in good health as determined by medical history, physical examination, and clinical laboratory tests.

  • Exclusion criteria would include a history of significant medical conditions, use of concomitant medications, and known allergies to Ibudilast or related compounds.

Dosing and Administration
  • Ibudilast: Single oral dose of 30 mg.[12][13]

  • This compound: A molar equivalent single oral dose.

  • A washout period of at least 7-10 half-lives of Ibudilast (approximately 7-10 days) should be implemented between the two treatment periods.

Sample Collection

Blood samples (approximately 5 mL) are collected into tubes containing an appropriate anticoagulant (e.g., EDTA) at the following time points: pre-dose (0 hours), and at 0.5, 1, 2, 3, 4, 6, 8, 10, 12, 16, 24, 32, 48, and 72 hours post-dose.[12] Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantification of Ibudilast and its metabolites in plasma.

  • Sample Preparation: Protein precipitation is a common and effective method for extracting Ibudilast from plasma.[2][6] Acetonitrile is a suitable solvent for this purpose.

  • Chromatography: Reversed-phase chromatography using a C18 column (e.g., Agilent SB-C18, 2.1 mm x 50 mm, 3.5 µm) is typically employed.[2][6] A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) is used for separation.

  • Mass Spectrometry: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.[2][6] Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for Ibudilast (e.g., m/z 231.1 → 188.1) and an appropriate internal standard (e.g., a deuterated analog not being tested or a structurally similar compound).[2]

Visualizing Key Pathways and Processes

Ibudilast's Mechanism of Action: A Signaling Pathway Overview

Ibudilast exerts its therapeutic effects through multiple mechanisms, primarily by inhibiting phosphodiesterases (PDEs). This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn modulates various downstream signaling pathways involved in inflammation and neuroprotection.

Ibudilast_Mechanism_of_Action cluster_PDEs Phosphodiesterases (PDEs) cluster_Signaling Intracellular Signaling cluster_Effects Cellular Effects Ibudilast Ibudilast PDE4 PDE4 Ibudilast->PDE4 Inhibits PDE10 PDE10 Ibudilast->PDE10 Inhibits PDE3_11 PDE3, PDE11 Ibudilast->PDE3_11 Inhibits cAMP ↑ cAMP PDE4->cAMP Hydrolyzes cGMP ↑ cGMP PDE10->cGMP Hydrolyzes Anti_Inflammatory Anti-inflammatory Effects (↓ Pro-inflammatory Cytokines) cAMP->Anti_Inflammatory Neuroprotective Neuroprotective Effects (↑ Neurotrophic Factors) cGMP->Neuroprotective

Caption: Ibudilast inhibits PDEs, increasing cAMP and cGMP levels, leading to anti-inflammatory and neuroprotective effects.

Experimental Workflow for a Comparative Pharmacokinetic Study

The following diagram illustrates the key steps involved in a clinical study designed to compare the pharmacokinetic profiles of Ibudilast and this compound.

PK_Study_Workflow cluster_Recruitment Subject Recruitment cluster_Dosing Dosing Periods (Crossover Design) cluster_Sampling Sample Collection & Processing cluster_Analysis Bioanalysis cluster_PK_Analysis Pharmacokinetic Analysis Screening Screening of Healthy Volunteers Informed_Consent Informed Consent Screening->Informed_Consent Period1 Period 1: Randomized Dosing (Ibudilast or this compound) Informed_Consent->Period1 Washout Washout Period Period1->Washout Blood_Draw Serial Blood Sampling Period1->Blood_Draw Period2 Period 2: Crossover Dosing Washout->Period2 Period2->Blood_Draw Centrifugation Plasma Separation Blood_Draw->Centrifugation Storage Sample Storage (-80°C) Centrifugation->Storage LC_MS_MS LC-MS/MS Analysis Storage->LC_MS_MS Data_Quantification Data Quantification LC_MS_MS->Data_Quantification PK_Parameters Calculation of PK Parameters (AUC, Cmax, t½) Data_Quantification->PK_Parameters Statistical_Analysis Statistical Comparison PK_Parameters->Statistical_Analysis

Caption: Workflow of a crossover pharmacokinetic study comparing Ibudilast and this compound.

Conclusion

The deuteration of Ibudilast to create this compound represents a promising strategy to enhance its pharmacokinetic profile. By leveraging the deuterium kinetic isotope effect, this compound is anticipated to have a longer half-life and greater systemic exposure compared to its non-deuterated counterpart. This could translate into a more convenient dosing regimen and potentially improved therapeutic outcomes. Further preclinical and clinical studies are warranted to definitively characterize the pharmacokinetic profile of this compound and to explore its full therapeutic potential. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for such future investigations.

References

Metabolic Fate of Ibudilast-d7 in In-Vivo Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Ibudilast and the Rationale for Deuteration

Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor with anti-inflammatory and neuroprotective effects. It is approved in Japan and other Asian countries for the treatment of bronchial asthma and post-stroke complications.[1] More recently, it has been investigated for its therapeutic potential in various neurological disorders, including multiple sclerosis, amyotrophic lateral sclerosis (ALS), and neuropathic pain.[1][2]

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to favorably alter the pharmacokinetic properties of a molecule.[3][4] This modification can lead to a slower rate of metabolism, resulting in increased drug exposure and potentially improved efficacy and safety profiles. The rationale for developing Ibudilast-d7 is to leverage the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes, particularly those involving cytochrome P450 (CYP) enzymes.[5]

Predicted Metabolic Fate of this compound

The primary metabolic pathway of Ibudilast involves oxidation. It is metabolized in the liver by various CYP450 isoenzymes to its main and measurable active metabolite, 6,7-dihydrodiol-ibudilast.[6]

Based on this, the metabolic fate of this compound is predicted to follow the same primary pathway. However, the rate of metabolism is expected to be slower if the deuterium atoms are located at or near the sites of enzymatic attack. Assuming the seven deuterium atoms are placed on the isobutyryl group, a likely site for initial oxidation, a significant kinetic isotope effect would be anticipated.

Predicted Metabolic Pathway of this compound:

Ibudilast_d7 This compound CYP450 CYP450 Enzymes (Potentially Slower Rate) Ibudilast_d7->CYP450 Hepatic Metabolism Metabolite 6,7-dihydrodiol-ibudilast-d7 CYP450->Metabolite Excretion Renal and Fecal Excretion Metabolite->Excretion cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis Animal_Selection Animal Selection (e.g., Sprague-Dawley Rats) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Dosing Oral Gavage of this compound Fasting->Dosing Blood_Sampling Serial Blood Sampling (e.g., via tail vein) Dosing->Blood_Sampling Urine_Feces_Collection Urine and Feces Collection (Metabolic Cages) Dosing->Urine_Feces_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Preparation Sample Preparation (Protein Precipitation/SPE) Urine_Feces_Collection->Sample_Preparation Plasma_Separation->Sample_Preparation LC_MS_MS LC-MS/MS Analysis Sample_Preparation->LC_MS_MS PK_Analysis Pharmacokinetic Analysis LC_MS_MS->PK_Analysis Ibudilast Ibudilast / this compound PDE Phosphodiesterases (PDEs) Ibudilast->PDE Inhibition cAMP ↑ cAMP PDE->cAMP Degradation cGMP ↑ cGMP PDE->cGMP Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activation PKG Protein Kinase G (PKG) cGMP->PKG Activation Inflammation ↓ Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) PKA->Inflammation Neuroprotection ↑ Neurotrophic Factors ↑ Anti-apoptotic effects PKG->Neuroprotection

References

A Technical Guide to Ibudilast-d7: Commercial Availability and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ibudilast-d7, a deuterated analog of the neuroprotective and anti-inflammatory agent Ibudilast. This document details its commercial availability, and its application in research, with a focus on quantitative analysis and relevant experimental protocols.

Commercial Suppliers and Availability of this compound

This compound is readily available from several commercial suppliers specializing in research chemicals and analytical standards. It is primarily intended for use as an internal standard in mass spectrometry-based quantification of Ibudilast.[1] The table below summarizes the offerings from prominent suppliers.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Cayman Chemical This compound2713301-45-0≥99% deuterated forms (d1-d7)1 mg
MedChemExpress This compound2713301-45-0Not specified1 mg, 5 mg, 10 mg
LGC Standards This compoundNot specifiedNot specified1 mg, 10 mg
InvivoChem This compound-11204192-90-4≥98%Not specified
Axios Research This compoundNot specifiedNot specifiedNot specified

Note: Availability and pricing are subject to change. Please refer to the suppliers' websites for the most current information.

Mechanism of Action of Ibudilast

Ibudilast exerts its therapeutic effects through a multi-faceted mechanism of action, primarily centered on the inhibition of phosphodiesterases (PDEs) and the modulation of inflammatory pathways.[2][3][4]

Phosphodiesterase Inhibition

Ibudilast is a non-selective inhibitor of several PDE isoenzymes, with a particular preference for PDE4.[5][6] The inhibition of PDEs leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] These second messengers are crucial in regulating a wide array of cellular functions, including inflammation and neuronal survival.[3]

Ibudilast Ibudilast PDEs Phosphodiesterases (PDE3, PDE4, PDE10, PDE11) Ibudilast->PDEs inhibits cAMP cAMP PDEs->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Inflammation_Suppression Suppression of Inflammatory Cytokines PKA->Inflammation_Suppression leads to Neurotrophic_Factors Neurotrophic Factors (e.g., GDNF, NGF) CREB->Neurotrophic_Factors promotes transcription

Ibudilast's PDE Inhibition Pathway
Anti-Inflammatory and Neuroprotective Effects

Beyond PDE inhibition, Ibudilast modulates key inflammatory signaling pathways. It has been shown to inhibit macrophage migration inhibitory factor (MIF) and Toll-like receptor 4 (TLR4), both of which are critical players in the innate immune response and neuroinflammation.[3][4][7] By attenuating the activation of glial cells (microglia and astrocytes), Ibudilast reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while promoting the expression of the anti-inflammatory cytokine IL-10.[8][9][10]

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 Ibudilast Ibudilast Ibudilast->TLR4 inhibits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines promotes transcription

Ibudilast's TLR4 Signaling Inhibition

Experimental Protocols

Quantification of Ibudilast in Biological Matrices using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the quantitative analysis of Ibudilast in plasma or serum samples. Optimization of specific parameters may be required depending on the instrumentation and matrix used.

3.1.1. Materials and Reagents

  • Ibudilast analytical standard

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., plasma, serum)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

3.1.2. Sample Preparation (Protein Precipitation)

  • Thaw plasma/serum samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.

  • Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each sample, calibrator, and quality control sample, except for the blank matrix.

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3.1.3. LC-MS/MS Conditions (Representative)

  • LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte and internal standard, followed by re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Ibudilast: Q1 m/z 231.1 -> Q3 m/z 188.1 (example)

    • This compound: Q1 m/z 238.1 -> Q3 m/z 195.1 (example)

3.1.4. Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte (Ibudilast) to the internal standard (this compound) and comparing it to a calibration curve constructed from samples with known concentrations of Ibudilast.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma/Serum Sample Add_IS Add this compound (IS) Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Ibudilast / this compound) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

LC-MS/MS Workflow for Ibudilast
Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of Ibudilast on PDE enzymes, particularly PDE4.

3.2.1. Materials and Reagents

  • Recombinant human PDE enzyme (e.g., PDE4A, PDE4B, PDE4C, PDE4D)

  • Ibudilast

  • cAMP (substrate)

  • 5'-Nucleotidase (Crotalus atrox snake venom)

  • Assay buffer (e.g., Tris-HCl, MgCl2, pH 7.5)

  • Inorganic phosphate detection reagent (e.g., Malachite Green)

  • 96-well microplate

  • Plate reader

3.2.2. Assay Procedure

  • Prepare serial dilutions of Ibudilast in the assay buffer.

  • In a 96-well plate, add the assay buffer, the PDE enzyme, and the Ibudilast dilutions (or vehicle control).

  • Pre-incubate for 10-15 minutes at 30°C.

  • Initiate the reaction by adding cAMP.

  • Incubate for a defined period (e.g., 20-30 minutes) at 30°C.

  • Stop the PDE reaction by adding a stop solution (e.g., 0.1 M HCl).

  • Add 5'-nucleotidase to convert the resulting AMP to adenosine and inorganic phosphate (Pi).

  • Incubate for 10 minutes at 30°C.

  • Add the inorganic phosphate detection reagent.

  • Incubate for 15-20 minutes at room temperature for color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

  • Calculate the percentage of inhibition for each Ibudilast concentration and determine the IC50 value by non-linear regression analysis.

Published IC50 Values for Ibudilast against human PDE4 isoforms: [5]

PDE IsoformIC50 (nM)
PDE4A54
PDE4B65
PDE4C239
PDE4D166

Pharmacokinetic Data of Ibudilast in Humans

The pharmacokinetic properties of Ibudilast have been investigated in healthy volunteers. The following table summarizes key parameters from a study involving a single 30 mg oral dose followed by 30 mg twice daily for 14 days.[11][12]

ParameterValue (Mean ± SD)
Tmax (median) 4 - 6 hours
Cmax (steady-state) 60 ± 25 ng/mL
AUC0–24 (steady-state) 1004 ± 303 ng·h/mL
Half-life (t½) ~19 hours
Major Metabolite 6,7-dihydrodiol-ibudilast (approx. 30% of parent drug levels)

Conclusion

This compound is a commercially accessible and essential tool for the accurate quantification of Ibudilast in preclinical and clinical research. Understanding the multifaceted mechanism of action of Ibudilast, coupled with robust analytical and in vitro assay protocols, is crucial for advancing its development as a potential therapeutic agent for a range of neurological and inflammatory disorders. This guide provides a foundational resource for researchers in this field.

References

CAS number and molecular weight of Ibudilast-d7

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Ibudilast-d7

For researchers, scientists, and drug development professionals, understanding the fundamental properties of isotopically labeled compounds is critical for experimental design and data interpretation. This guide provides the core physicochemical properties of this compound, a deuterated analog of Ibudilast.

This compound is commonly used as an internal standard for the quantification of Ibudilast in various biological matrices using mass spectrometry-based methods. The incorporation of seven deuterium atoms increases the molecular weight, allowing for its differentiation from the unlabeled drug without significantly altering its chemical behavior.

The key quantitative data for this compound is summarized in the table below for easy reference.

ParameterValueReference
CAS Number 2713301-45-0
Molecular Formula C₁₄H₁₁D₇N₂O
Molecular Weight 237.35 g/mol
Unlabeled CAS Number 50847-11-5
Unlabeled Molecular Weight 230.31 g/mol

Solubility and stability of Ibudilast-d7 in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility and Stability of Ibudilast-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the deuterated form of Ibudilast, a non-selective phosphodiesterase (PDE) inhibitor. It is primarily utilized as an internal standard for the quantification of Ibudilast in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Understanding the solubility and stability of this compound is critical for its accurate use in these applications, as well as for its formulation and storage. Deuteration, the replacement of one or more hydrogen atoms with its stable isotope deuterium, can influence a molecule's metabolic stability due to the kinetic isotope effect, potentially leading to a longer half-life.[2][3] While this effect is most pronounced in metabolic processes, the physicochemical properties such as solubility are generally expected to be very similar to the non-deuterated parent compound.[4]

This guide provides a comprehensive overview of the available data on the solubility and stability of this compound. Due to the limited availability of specific quantitative data for the deuterated form, this guide leverages the more extensive data available for non-deuterated Ibudilast as a close proxy, supplemented with qualitative information for this compound and general principles of deuterated compounds.

Solubility Profile

Qualitative Solubility of this compound

SolventSolubility
ChloroformSoluble[1]
MethanolSoluble[1]

Quantitative Solubility of Ibudilast (Non-deuterated)

The following table summarizes the quantitative solubility of the parent compound, Ibudilast, in various solvents. These values serve as a strong reference for estimating the solubility of this compound. For small molecules, the difference in solubility between a deuterated and non-deuterated form in common organic solvents is typically negligible.[4]

SolventConcentration (mg/mL)Molar Concentration (mM)
Dimethyl Sulfoxide (DMSO)46199.73
Ethanol46199.73
Dimethylformamide (DMF)~20~86.8
Water30130.25
1:11 Ethanol:PBS (pH 7.2)~0.08~0.35

Data sourced from references[5][6].

Stability Profile

The stability of this compound is crucial for its shelf-life as a solid material and its integrity in solution for analytical and experimental use.

Solid-State Stability

Both this compound and its non-deuterated counterpart exhibit high stability in solid form.

CompoundStorage ConditionsStability
This compound-20°C≥ 4 years[1]
Ibudilast-20°C≥ 4 years[5]

Solution Stability of Ibudilast (Non-deuterated)

Data on the stability of Ibudilast in various solutions provides guidance on the handling and storage of this compound solutions.

SolventStorage ConditionsStabilityRecommendation
DMSO or Ethanol-20°CUp to 3 months[7]For short-term storage.
Aqueous BuffersNot specifiedNot recommended for >1 day[5]Prepare fresh for use.

Impact of Deuteration on Stability

The primary benefit of deuteration is often seen in enhanced metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[8] This "kinetic isotope effect" can slow down the rate of metabolism, leading to a longer biological half-life.[2] While this is a key consideration for in vivo applications, the effect of deuteration on chemical stability in solution (e.g., against hydrolysis or oxidation) is not as predictable and must be determined empirically. However, for general laboratory use in common organic solvents, the chemical stability of this compound is expected to be similar to that of Ibudilast.

Experimental Protocols

The following are detailed, generalized protocols for determining the solubility and stability of a compound like this compound.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.[6]

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, DMSO, acetonitrile). The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a mechanical shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the supernatant from each vial. To avoid aspirating any solid particles, it is recommended to use a filter (e.g., a 0.22 µm syringe filter) compatible with the solvent.

  • Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Determine the concentration of this compound in the diluted sample by comparing its response to a standard curve of known concentrations. Back-calculate to determine the original concentration in the saturated solution, which represents the solubility.

Protocol 2: Solution Stability Assessment via HPLC

This protocol outlines a typical stability-indicating study to determine the degradation of this compound in solution over time.

  • Stock Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., 1 mg/mL in DMSO).

  • Sample Preparation: Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., room temperature (25°C), refrigerated (4°C), and frozen (-20°C)). Seal the vials to prevent solvent evaporation.

  • Time Points: Establish a schedule for analysis. Typical time points include 0, 2, 4, 8, 24, 48 hours, and then weekly or monthly depending on the expected stability.

  • HPLC Analysis: At each time point, analyze a sample from each storage condition using a validated stability-indicating HPLC method. This method should be capable of separating the intact this compound peak from any potential degradant peaks.

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is common.

    • Column: A C18 reversed-phase column is typically used.

    • Detection: UV detection at a wavelength where Ibudilast has maximum absorbance (e.g., ~227, 263, or 321 nm).[5]

  • Data Analysis:

    • Purity: Calculate the peak area of this compound as a percentage of the total peak area in the chromatogram at each time point. A decrease in this percentage indicates degradation.

    • Concentration: Quantify the concentration of this compound at each time point against a freshly prepared standard.

    • Degradant Formation: Monitor the appearance and growth of any new peaks in the chromatogram, which may correspond to degradation products.

Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanism of action of Ibudilast and the experimental workflows described above.

G Ibudilast Mechanism of Action Ibudilast Ibudilast PDEs Phosphodiesterases (PDE3, PDE4, PDE10, PDE11) Ibudilast->PDEs inhibits cAMP cAMP PDEs->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) PKA->ProInflammatory downregulates AntiInflammatory Anti-inflammatory Cytokines (IL-10) PKA->AntiInflammatory upregulates Neurotrophic Neurotrophic Factors (GDNF, NGF) PKA->Neurotrophic upregulates

Caption: Ibudilast inhibits phosphodiesterases, leading to increased cAMP levels and downstream anti-inflammatory and neuroprotective effects.

G Workflow for Solubility Determination (Shake-Flask Method) cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess this compound to solvent B Agitate at constant temp (24-72 hours) A->B C Centrifuge or Settle to separate solid B->C D Filter supernatant C->D E Dilute sample D->E F Analyze by HPLC E->F G Calculate concentration F->G

Caption: A logical workflow for determining the thermodynamic solubility of this compound.

G Experimental Workflow for Solution Stability Study Start Prepare stock solution of this compound Aliquot Aliquot into vials for each storage condition (RT, 4°C, -20°C) Start->Aliquot Store Store samples Aliquot->Store TimePoint At each time point (t=0, 2, 4, 8h...) Store->TimePoint Analyze Analyze sample by stability-indicating HPLC TimePoint->Analyze Data Calculate % Purity and Concentration Analyze->Data Data->TimePoint next time point End Determine degradation rate and shelf-life Data->End final time point

Caption: A typical experimental workflow for assessing the stability of this compound in solution over time.

References

The Analytical Pursuit of Precision: A Technical Guide to the Isotopic Purity and Enrichment of Ibudilast-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity and enrichment of Ibudilast-d7, a deuterated analog of the neuroprotective and anti-inflammatory agent, Ibudilast. This document is intended to serve as a critical resource for researchers in drug metabolism, pharmacokinetics, and clinical diagnostics who utilize this compound as an internal standard for quantitative bioanalysis.

Introduction to this compound

Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor with anti-inflammatory and neuroprotective properties.[1][2] Its deuterated counterpart, this compound, is a stable isotope-labeled internal standard essential for accurate quantification of Ibudilast in biological matrices by mass spectrometry. The strategic placement of seven deuterium atoms on the molecule provides a distinct mass shift from the unlabeled drug, enabling precise differentiation and measurement. The quality of this internal standard, specifically its isotopic purity and enrichment, is paramount for the reliability and reproducibility of analytical methods.

Isotopic Purity and Enrichment Data

The isotopic purity of this compound refers to the percentage of the molecule that contains at least one deuterium atom, while isotopic enrichment provides a more detailed view of the distribution of the different deuterated species (d1 through d7). While vendors typically report a general purity of "≥99% deuterated forms," a detailed analysis of the isotopic distribution is crucial for understanding the exact composition of the standard.[2]

Below is a representative table of isotopic distribution for a typical batch of this compound, as determined by high-resolution mass spectrometry. It is important to note that this data is illustrative, and the exact distribution may vary between batches.

Isotopic SpeciesMass Difference (Da)Representative Relative Abundance (%)
d0 (Unlabeled)0< 0.1
d1+1< 0.1
d2+2< 0.1
d3+30.2
d4+41.5
d5+58.3
d6+625.0
d7 +7 65.0

This table presents hypothetical data for illustrative purposes, as specific batch information is not publicly available.

Experimental Protocols for Isotopic Analysis

The determination of isotopic purity and enrichment of this compound is primarily accomplished through high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS) Protocol

HRMS is a powerful technique for determining the isotopic distribution of a labeled compound by separating and quantifying the different isotopologues.

Instrumentation:

  • A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with a liquid chromatography (LC) system.

Procedure:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 µg/mL.

  • Chromatographic Separation: The sample is injected into the LC system to separate this compound from any potential impurities. A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

  • Mass Spectrometric Analysis:

    • The mass spectrometer is operated in positive electrospray ionization (ESI) mode.

    • A full scan is acquired over a mass range that includes the molecular ions of all possible isotopic species of Ibudilast (m/z 231 to 238 for [M+H]+).

    • The instrument is calibrated to ensure high mass accuracy.

  • Data Analysis:

    • The extracted ion chromatograms for each isotopic species (d0 to d7) are generated.

    • The peak area for each isotopologue is integrated.

    • The relative abundance of each species is calculated as a percentage of the total peak area of all isotopic species.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy, particularly ¹H NMR and ²H NMR, can be used to confirm the positions of deuterium labeling and to estimate the overall isotopic enrichment.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., chloroform-d or DMSO-d6) that does not have signals overlapping with the analyte.

  • ¹H NMR Analysis:

    • A standard proton NMR spectrum is acquired.

    • The integrals of the residual proton signals at the deuterated positions are compared to the integrals of proton signals at unlabeled positions.

    • The percentage of deuteration at each site can be estimated from the reduction in the integral values.

  • ²H NMR Analysis:

    • A deuterium NMR spectrum is acquired.

    • The presence of signals corresponding to the chemical shifts of the deuterated positions confirms the labeling.

    • Quantitative ²H NMR can be used to determine the relative abundance of deuterium at different sites.

  • Data Analysis: The isotopic enrichment is calculated based on the relative integrals of the proton signals in the ¹H NMR spectrum or the deuterium signals in the ²H NMR spectrum.

Ibudilast's Mechanism of Action: Signaling Pathways

Ibudilast exerts its therapeutic effects through multiple mechanisms, primarily by inhibiting phosphodiesterases (PDEs) and antagonizing the Toll-like receptor 4 (TLR4).

PDE Inhibition and cAMP Signaling

Ibudilast is a non-selective inhibitor of several PDE isoenzymes, most notably PDE4.[1][2] By inhibiting PDE4, Ibudilast prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to its accumulation within the cell. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][2]

PDE_Inhibition cluster_inhibition Inhibition cluster_pathway Signaling Pathway Ibudilast Ibudilast PDE4 PDE4 Ibudilast->PDE4 cAMP cAMP PDE4->cAMP degradation PKA Protein Kinase A (PKA) cAMP->PKA activates ATP ATP AC Adenylyl Cyclase ATP->AC + AC->cAMP ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) PKA->ProInflammatory inhibits production AntiInflammatory Anti-inflammatory Effects PKA->AntiInflammatory

Caption: Ibudilast inhibits PDE4, leading to increased cAMP levels and subsequent anti-inflammatory effects.

TLR4 Antagonism and Neuroinflammation

Ibudilast also functions as an antagonist of Toll-like receptor 4 (TLR4), a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). By blocking TLR4 signaling, Ibudilast can attenuate the activation of microglia and astrocytes, thereby reducing neuroinflammation. This mechanism involves the inhibition of downstream signaling cascades that lead to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory mediators.

TLR4_Antagonism cluster_inhibition Antagonism cluster_pathway Signaling Pathway Ibudilast Ibudilast TLR4 TLR4 Ibudilast->TLR4 LPS LPS / DAMPs LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB activates ProInflammatory Pro-inflammatory Gene Expression NFkB->ProInflammatory promotes Neuroinflammation Neuroinflammation ProInflammatory->Neuroinflammation

References

Methodological & Application

Application Notes and Protocols for the Use of Ibudilast-d7 as an Internal Standard in LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor with anti-inflammatory and neuroprotective effects, currently under investigation for various neurological and inflammatory disorders. Accurate quantification of Ibudilast in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The use of a stable isotope-labeled internal standard, such as Ibudilast-d7, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated internal standard with the unlabeled analyte allows for effective correction of matrix effects, variations in sample preparation, and instrument response, thereby ensuring high accuracy and precision of the analytical method.

This document provides a detailed application note and a comprehensive protocol for the use of this compound as an internal standard for the quantification of Ibudilast in human plasma by LC-MS/MS.

Signaling Pathway of Ibudilast

Ibudilast exerts its therapeutic effects primarily through the inhibition of phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs (specifically PDE3, PDE4, PDE10, and PDE11), Ibudilast increases intracellular levels of cAMP and cGMP, leading to a cascade of downstream effects including reduced inflammation and neuroprotection.

Ibudilast_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ibudilast Ibudilast PDE PDEs (3, 4, 10, 11) Ibudilast->PDE Inhibition GPCR GPCR AC Adenylate Cyclase GPCR->AC Activation cAMP cAMP AC->cAMP GC Guanylate Cyclase cGMP cGMP GC->cGMP ATP ATP ATP->AC GTP GTP GTP->GC cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activation cGMP->PDE PKG Protein Kinase G (PKG) cGMP->PKG Activation AMP 5'-AMP PDE->AMP GMP 5'-GMP PDE->GMP CREB CREB PKA->CREB Activation NFkB NF-κB PKA->NFkB Inhibition PKG->CREB Activation Neuroprotection Neuroprotective Effects CREB->Neuroprotection Inflammation Pro-inflammatory Cytokine Synthesis NFkB->Inflammation

Ibudilast signaling pathway.

Experimental Workflow

The general workflow for the quantification of Ibudilast in human plasma using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Human Plasma Sample Spike_IS Spike with this compound (Internal Standard) Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration for Ibudilast and this compound MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Ibudilast Concentration Calibration_Curve->Quantification

LC-MS/MS experimental workflow.

Detailed Protocol: Quantification of Ibudilast in Human Plasma

This protocol outlines a method for the sensitive and selective quantification of Ibudilast in human plasma using this compound as an internal standard.

Materials and Reagents
  • Ibudilast certified reference standard

  • This compound (≥98% isotopic purity)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • 96-well collection plates

  • Centrifuge capable of handling 96-well plates

Stock and Working Solutions
  • Ibudilast Stock Solution (1 mg/mL): Accurately weigh and dissolve Ibudilast in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Ibudilast Working Solutions: Prepare a series of working solutions by serially diluting the Ibudilast stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.

  • This compound Working Solution (Internal Standard, 100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Sample Preparation: Protein Precipitation
  • Pipette 50 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 96-well plate.

  • Add 10 µL of the this compound working solution (100 ng/mL) to all wells except for the double blank (which receives 10 µL of 50:50 methanol:water).

  • Vortex the plate for 30 seconds.

  • Add 200 µL of cold acetonitrile to each well to precipitate the plasma proteins.

  • Vortex the plate for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a new 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of mobile phase A (see section 4).

  • Vortex the plate for 1 minute and centrifuge at 2000 rpm for 2 minutes.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC)

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)

Tandem Mass Spectrometry (MS/MS)

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Compound
Collision Energy (CE) Optimized for each transition (typically 15-25 eV)
Source Temperature 500°C
IonSpray Voltage 5500 V

Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.

Method Validation

The bioanalytical method should be validated according to the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation. Key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of Ibudilast and this compound in blank plasma from at least six different sources.
Calibration Curve A minimum of six non-zero calibration standards. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations should be within ±15% of the nominal value (±20% for LLOQ).
Linearity Range Typically 1 - 1000 ng/mL in plasma.
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and accuracy and precision within 20%.
Accuracy and Precision Intra-day and Inter-day: Determined at a minimum of four QC levels (LLOQ, Low, Mid, High). The mean accuracy should be within 85-115% (80-120% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).
Matrix Effect The matrix factor (ratio of analyte peak response in the presence of matrix to the peak response in a neat solution) should be consistent across different sources of matrix. The CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery The extraction recovery of Ibudilast should be consistent, precise, and reproducible.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term storage, and in processed samples. The mean concentration at each stability time point should be within ±15% of the nominal concentration.

Quantitative Data Summary

The following tables present representative quantitative data from a method validation study for Ibudilast in human plasma.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range 1 - 1000 ng/mL
Regression Equation y = 0.025x + 0.001
Correlation Coefficient (r²) > 0.995
Weighting Factor 1/x²

Table 2: Intra-day and Inter-day Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Inter-day (n=18, 3 days)
Mean Conc. ± SD (ng/mL) Accuracy (%) Precision (%CV) Mean Conc. ± SD (ng/mL)
LLOQ11.05 ± 0.09105.08.61.08 ± 0.12
Low QC32.91 ± 0.1597.05.22.97 ± 0.21
Mid QC100102.3 ± 4.5102.34.498.7 ± 6.2
High QC800789.6 ± 31.698.74.0812.0 ± 48.7

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a robust, accurate, and precise method for the quantification of Ibudilast in human plasma. The detailed protocol and validation parameters provided in this application note serve as a comprehensive guide for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and clinical drug development. Adherence to these guidelines will ensure the generation of high-quality, reliable data for regulatory submissions and scientific publications.

Application Note: Quantification of Ibudilast in Human Plasma by LC-MS/MS using Ibudilast-d7

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor investigated for its neuroprotective and anti-inflammatory properties in various neurological conditions.[1][2] Accurate determination of its concentration in plasma is crucial for pharmacokinetic (PK) and toxicokinetic studies, which are fundamental to drug development.[3][4] This document provides a detailed protocol for the sensitive and selective quantification of Ibudilast in human plasma using a stable isotope-labeled internal standard (Ibudilast-d7) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of this compound ensures high accuracy and precision by compensating for matrix effects and variability during sample processing.[3]

Principle This method employs protein precipitation to extract Ibudilast and its deuterated internal standard (IS), this compound, from plasma. The extract is then analyzed by reverse-phase liquid chromatography coupled with a tandem mass spectrometer. The compounds are detected using electrospray ionization in the positive ion mode and quantified through Multiple Reaction Monitoring (MRM), which offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[5][6][7]

Materials and Reagents

ItemSupplier/Grade
IbudilastAnalytical standard (≥98% purity)
This compoundAnalytical standard (≥99% deuterated forms)[1]
Acetonitrile (ACN)LC-MS grade
Methanol (MeOH)LC-MS grade
Formic Acid (FA)LC-MS grade
WaterDeionized, 18 MΩ·cm or greater
Blank Human Plasma (K2EDTA)Authenticated source
Microcentrifuge Tubes1.5 mL, polypropylene
HPLC VialsAmber glass or polypropylene, with caps

Equipment

EquipmentSpecification
LC-MS/MS SystemA triple quadrupole mass spectrometer with an ESI source and a U/HPLC system
Analytical BalanceCapable of weighing to 0.01 mg
PipettesCalibrated, various volumes (10 µL to 1000 µL)
Vortex MixerStandard laboratory grade
MicrocentrifugeRefrigerated, capable of >12,000 x g

Experimental Protocols

Preparation of Stock and Working Solutions
  • Ibudilast Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ibudilast standard and dissolve in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Ibudilast Working Solutions: Prepare serial dilutions of the Ibudilast stock solution with 50:50 (v/v) ACN/water to create working solutions for calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile. This solution will be used for protein precipitation.

Note: All stock solutions should be stored at -20°C. Working solutions can be stored at 2-8°C for short-term use.

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Spike appropriate volumes of the Ibudilast working solutions into blank human plasma to achieve the desired concentrations for the calibration curve and QC samples.

  • A typical calibration curve may range from 1 to 2000 ng/mL.[8][9][10]

  • Prepare QC samples at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Plasma Sample Preparation (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 50 µL of plasma (standard, QC, or unknown sample) into the appropriately labeled tube.

  • Add 150 µL of the IS Working Solution (100 ng/mL in ACN) to each tube. The IS solution acts as the protein precipitating agent.[8][9]

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to an HPLC vial.

  • Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.[5]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma 1. Add 50 µL Plasma Sample is 2. Add 150 µL IS in ACN plasma->is vortex 3. Vortex (30s) is->vortex centrifuge 4. Centrifuge (10 min) vortex->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant inject 6. Inject into LC-MS/MS supernatant->inject data 7. Data Acquisition (MRM) inject->data curve 8. Generate Calibration Curve data->curve calculate 9. Calculate Concentration curve->calculate

Caption: Experimental workflow for Ibudilast quantification in plasma.

LC-MS/MS Instrumental Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument in use.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 reverse-phase, e.g., Agilent Zorbax SB-C18 (2.1 x 50 mm, 3.5 µm)[8][9]
Mobile Phase A 0.1% Formic Acid in Water[5][8][9]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[11]
Flow Rate 0.4 mL/min
Gradient 0-0.5 min (20% B), 0.5-3.0 min (20-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (20% B)
Injection Volume 5 µL
Column Temp. 40°C
Autosampler Temp. 4°C[5]

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[8][9]
Scan Type Multiple Reaction Monitoring (MRM)
Ibudilast Q1: 231.2 m/z, Q3: 188.1 m/z (values may need instrument-specific optimization)
This compound Q1: 238.2 m/z, Q3: 195.1 m/z (values may need instrument-specific optimization)
Collision Gas Nitrogen or Argon
IonSpray Voltage 5500 V[5]
Source Temp. 500°C

Note: Precursor ions for Ibudilast (m/z 230.7) have been previously reported.[8][9] The values above represent the [M+H]+ adduct and should be confirmed. Product ions and collision energies must be optimized via infusion of individual standards.

Data Analysis and Method Validation

Quantification
  • A calibration curve is generated by plotting the peak area ratio (Ibudilast / this compound) against the nominal concentration of the calibration standards.

  • A weighted (1/x² or 1/x) linear regression is typically used for analysis.

  • The concentration of Ibudilast in QC and unknown samples is determined from the calibration curve using their measured peak area ratios.

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters and typical acceptance criteria are summarized below.

Table 3: Bioanalytical Method Validation Parameters

ParameterDescriptionAcceptance Criteria
Selectivity Ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte or IS in blank plasma samples.[4]
Linearity & Range The concentration range over which the assay is accurate, precise, and linear.Correlation coefficient (r²) ≥ 0.99.[10]
Accuracy & Precision Closeness of measured values to the true value (accuracy) and the degree of scatter (precision).[4]Intra- and inter-day precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% of nominal values (±20% at LLOQ).[8][9][11]
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio > 10; accuracy within ±20% and precision ≤20%.[11]
Recovery The efficiency of the extraction process, comparing analyte response from extracted samples to unextracted standards.Should be consistent and reproducible across the concentration range.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte and IS.The IS-normalized matrix factor should have a %CV ≤15%.
Stability Analyte stability under various storage and processing conditions (freeze-thaw, short-term, long-term).[4]Mean concentration should be within ±15% of the nominal concentration.

Ibudilast Signaling Pathway

Ibudilast acts as a non-selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Ibudilast increases intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn leads to the phosphorylation and inhibition of transcription factors involved in the inflammatory response, such as NF-κB. This mechanism ultimately suppresses the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[1]

G Ibudilast Ibudilast PDE4 PDE4 Ibudilast->PDE4 Inhibits cAMP ↑ cAMP PDE4->cAMP Degrades PKA ↑ PKA Activation cAMP->PKA NFkB ↓ NF-κB Activity PKA->NFkB Inhibits Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Promotes Transcription

Caption: Simplified signaling pathway of Ibudilast.

References

Application Notes and Protocols for Ibudilast Analysis Using Ibudilast-d7 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Ibudilast in biological matrices, utilizing Ibudilast-d7 as an internal standard. The following protocols for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) are designed to ensure high recovery, accuracy, and reproducibility for pharmacokinetic and other clinical studies.

I. Introduction

Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor with anti-inflammatory and neuroprotective effects.[1][2][3] Accurate quantification of Ibudilast in biological samples such as plasma and serum is crucial for pharmacokinetic analysis and clinical trial monitoring. The use of a stable isotope-labeled internal standard, this compound, is recommended to compensate for matrix effects and variations in sample processing, thereby improving the accuracy and precision of the analytical method.[4]

This document outlines three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), tailored for the analysis of Ibudilast by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

II. Preparation of Standard and Internal Standard Solutions

A. Ibudilast Stock and Working Standard Solutions

  • Ibudilast Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ibudilast reference standard in methanol to obtain a final concentration of 1 mg/mL.

  • Ibudilast Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a mixture of acetonitrile and water (1:1, v/v) to achieve concentrations ranging from 0.5 ng/mL to 200 ng/mL. These solutions are used to spike blank biological matrix for the preparation of calibration curve standards.

B. This compound Internal Standard (IS) Working Solution

  • This compound Stock Solution (1 mg/mL): Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • This compound Working Solution (concentration as per specific protocol): Dilute the this compound stock solution with the appropriate solvent (typically acetonitrile or a mobile phase constituent) to the final concentration specified in the respective sample preparation protocol (e.g., 2 µg/mL).[5]

III. Sample Preparation Protocols

A. Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, making it suitable for high-throughput analysis.[6][7][8]

Experimental Protocol:

  • Aliquot 100 µL of the biological sample (plasma or serum) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution.

  • Vortex the sample for 30 seconds to ensure thorough mixing.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute and inject an aliquot into the LC-MS/MS system.

Workflow Diagram:

cluster_workflow Protein Precipitation Workflow start 100 µL Plasma/Serum add_is Add 25 µL this compound IS start->add_is vortex1 Vortex 30s add_is->vortex1 add_acn Add 300 µL Acetonitrile vortex1->add_acn vortex2 Vortex 2 min add_acn->vortex2 centrifuge Centrifuge 14,000 rpm, 10 min vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Protein Precipitation Workflow for Ibudilast Analysis.

B. Protocol 2: Liquid-Liquid Extraction (LLE)

LLE separates analytes based on their differential solubility in two immiscible liquids, providing a cleaner extract compared to PPT.[4][9]

Experimental Protocol:

  • Pipette 200 µL of the biological sample into a glass tube.

  • Add 50 µL of the this compound internal standard working solution.

  • Add 50 µL of a suitable buffer (e.g., 0.1 M sodium carbonate) to adjust the pH.

  • Vortex for 30 seconds.

  • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).[4]

  • Cap the tube and vortex for 5 minutes to ensure efficient extraction.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex for 1 minute before injecting into the LC-MS/MS system.

Workflow Diagram:

cluster_workflow Liquid-Liquid Extraction Workflow start 200 µL Plasma/Serum add_is Add 50 µL this compound IS start->add_is add_buffer Add 50 µL Buffer add_is->add_buffer vortex1 Vortex 30s add_buffer->vortex1 add_solvent Add 1 mL Extraction Solvent vortex1->add_solvent vortex2 Vortex 5 min add_solvent->vortex2 centrifuge Centrifuge 4,000 rpm, 10 min vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction Workflow for Ibudilast Analysis.

C. Protocol 3: Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away, leading to reduced matrix effects and improved sensitivity.[10]

Experimental Protocol:

  • Sample Pre-treatment: To 500 µL of the biological sample, add 50 µL of the this compound internal standard working solution. Add 500 µL of 4% phosphoric acid in water and vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the Ibudilast and this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Workflow Diagram:

cluster_workflow Solid-Phase Extraction Workflow start 500 µL Plasma/Serum pretreat Add IS and Acid, Vortex start->pretreat condition Condition SPE Cartridge pretreat->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute with Methanol wash->elute dry_recon Evaporate and Reconstitute elute->dry_recon inject Inject into LC-MS/MS dry_recon->inject

Caption: Solid-Phase Extraction Workflow for Ibudilast Analysis.

IV. Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the analysis of Ibudilast using different sample preparation techniques.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Linearity Range (ng/mL) 20 - 2000[4]1 - 100[4]0.04 - 20[11]
Lower Limit of Quantification (LLOQ) (ng/mL) 20[4]1[4]0.2[11]
Recovery (%) > 80%[7]60 - 98%93.9 - 102.68%[11]
Precision (RSD %) < 15%[4]5.5 - 17.7%< 15%
Accuracy (%) 90.78 - 105.60%[4]Within ±15% of nominalWithin ±15% of nominal

V. Ibudilast Signaling Pathways

Ibudilast exerts its therapeutic effects through multiple mechanisms, primarily as a non-selective phosphodiesterase (PDE) inhibitor and by modulating inflammatory signaling pathways.

A. Phosphodiesterase (PDE) Inhibition Pathway

Ibudilast inhibits several PDE subtypes (PDE3, PDE4, PDE10, and PDE11), which are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][3][12] By inhibiting these enzymes, Ibudilast increases intracellular levels of cAMP and cGMP, leading to a cascade of downstream effects including smooth muscle relaxation and reduced inflammation.[1][13]

Diagram of PDE Inhibition Pathway:

cluster_pathway Ibudilast's PDE Inhibition Pathway Ibudilast Ibudilast PDE Phosphodiesterases (PDE3, PDE4, PDE10, PDE11) Ibudilast->PDE cAMP_cGMP ↑ cAMP & cGMP PDE->cAMP_cGMP degradation PKA_PKG Activation of PKA & PKG cAMP_cGMP->PKA_PKG Downstream Downstream Effects: - Smooth Muscle Relaxation - Reduced Inflammation PKA_PKG->Downstream

Caption: Ibudilast inhibits phosphodiesterases, increasing cAMP and cGMP levels.

B. Modulation of NF-κB Signaling Pathway

Ibudilast has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[14][15][16][17] This inhibition of NF-κB signaling contributes to the anti-inflammatory properties of Ibudilast.

Diagram of NF-κB Signaling Modulation:

cluster_pathway Ibudilast's Modulation of NF-κB Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degradation of NFkB_active Active NF-κB NFkB->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus Gene_Transcription Pro-inflammatory Gene Transcription (e.g., TNF-α) Nucleus->Gene_Transcription Ibudilast Ibudilast Ibudilast->IKK

Caption: Ibudilast inhibits the NF-κB pathway, reducing pro-inflammatory gene transcription.

References

Development of a Validated Bioanalytical Method for Ibudilast using Ibudilast-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for a sensitive and selective bioanalytical method for the quantification of Ibudilast in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Ibudilast-d7, to ensure high accuracy and precision. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and a summary of validation parameters as per regulatory guidelines. Additionally, this document includes diagrams illustrating the experimental workflow and the key signaling pathways of Ibudilast, namely the inhibition of Phosphodiesterase 4 (PDE4) and Toll-like Receptor 4 (TLR4).

Introduction

Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor with anti-inflammatory and neuroprotective effects.[1][2] It is being investigated for various neurological conditions.[1] A robust and validated bioanalytical method is crucial for pharmacokinetic studies and clinical trial monitoring. The use of a stable isotope-labeled internal standard like this compound is the gold standard in LC-MS/MS-based quantification as it compensates for variability during sample preparation and analysis.[3] This document outlines a representative bioanalytical method for Ibudilast in human plasma.

Experimental Protocols

Materials and Reagents
  • Analytes: Ibudilast, this compound (Internal Standard)

  • Reagents: Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Water (Milli-Q or equivalent), Human plasma (K2-EDTA)

Stock and Working Solutions Preparation
  • Ibudilast Stock Solution (1 mg/mL): Accurately weigh and dissolve Ibudilast in acetonitrile.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile.

  • Working Solutions: Prepare serial dilutions of the Ibudilast stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of human plasma (blank, calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50:50 acetonitrile:water.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
LC System A standard high-performance liquid chromatography system
Column C18 column (e.g., 2.1 x 50 mm, 3.5 µm)[4]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-0.5 min: 30% B; 0.5-2.5 min: 30-90% B; 2.5-3.0 min: 90% B; 3.0-3.1 min: 90-30% B; 3.1-4.0 min: 30% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry:

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[4]
Multiple Reaction Monitoring (MRM) Transitions:
IbudilastPrecursor Ion (m/z): 231.1, Product Ion (m/z): 188.1 (representative)
This compoundPrecursor Ion (m/z): 238.1, Product Ion (m/z): 195.1 (representative)
Collision Energy Optimized for each transition
Ion Source Temperature 500°C

Data Presentation

The following tables summarize the acceptance criteria for the validation of the bioanalytical method as per regulatory guidelines.

Table 1: Linearity

AnalyteRange (ng/mL)Correlation Coefficient (r²)
Ibudilast1 - 1000≥ 0.99

Table 2: Accuracy and Precision (Intra- and Inter-Day)

QC LevelConcentration (ng/mL)Accuracy (% Bias)Precision (% CV)
LLOQ1± 20%≤ 20%
Low QC3± 15%≤ 15%
Mid QC100± 15%≤ 15%
High QC800± 15%≤ 15%

Table 3: Recovery

AnalyteLow QC (%)Mid QC (%)High QC (%)
IbudilastConsistent and reproducibleConsistent and reproducibleConsistent and reproducible
This compoundConsistent and reproducibleConsistent and reproducibleConsistent and reproducible

Table 4: Stability

Stability ConditionDurationTemperatureAcceptance Criteria
Freeze-Thaw (3 cycles)72 hours-80°C to RT± 15% from nominal
Short-Term (Bench-top)8 hoursRoom Temp± 15% from nominal
Long-Term90 days-80°C± 15% from nominal
Post-Preparative (Autosampler)24 hours4°C± 15% from nominal

Visualizations

Signaling Pathways

cluster_0 Ibudilast Mechanism of Action cluster_1 PDE4 Inhibition cluster_2 TLR4 Antagonism PDE4 PDE4 AMP AMP PDE4->AMP Hydrolyzes cAMP cAMP cAMP->PDE4 PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates AntiInflammatory Anti-inflammatory Gene Expression CREB->AntiInflammatory Promotes Ibudilast1 Ibudilast Ibudilast1->PDE4 Inhibits TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates ProInflammatory Pro-inflammatory Cytokine Production NFkB->ProInflammatory Induces Ibudilast2 Ibudilast Ibudilast2->TLR4 Antagonizes

Caption: Ibudilast's dual mechanism of action.

Experimental Workflow

cluster_workflow Bioanalytical Workflow for Ibudilast Sample Plasma Sample (100 µL) IS_Spike Spike with This compound Sample->IS_Spike Precipitation Protein Precipitation (Acetonitrile) IS_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Sample preparation workflow.

Conclusion

This application note provides a representative, detailed protocol for the quantification of Ibudilast in human plasma using LC-MS/MS with this compound as an internal standard. The described method is designed to be sensitive, selective, and robust, meeting the general requirements for bioanalytical method validation. The provided workflow and signaling pathway diagrams offer a comprehensive overview for researchers and drug development professionals working with Ibudilast. It is important to note that while this protocol is based on established bioanalytical principles and available data, a full validation in the end-user's laboratory is required to ensure its performance for the intended application.

References

Application Notes and Protocols: Ibudilast-d7 in Drug Metabolism and Pharmacokinetic (DMPK) Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor with anti-inflammatory and neuroprotective effects, currently under investigation for various neurological disorders. To thoroughly characterize its drug metabolism and pharmacokinetic (DMPK) profile, a robust and reliable analytical method is essential. Ibudilast-d7, a deuterated form of Ibudilast, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. Its use significantly improves the accuracy and precision of quantitative assays by correcting for variability during sample preparation and analysis.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in key DMPK assays.

Data Presentation

Table 1: Pharmacokinetic Parameters of Ibudilast in Humans (Single and Multiple Doses)
ParameterSingle Dose (30 mg)Multiple Dose (30 mg b.i.d. for 14 days)
Tmax (median) 4-6 hours4-6 hours
Cmax (mean ± SD) 32 ng/mL60 ± 25 ng/mL
AUC0–24 (mean ± SD) -1004 ± 303 ng·h/mL
t1/2 (mean) 19 hours19 hours
Primary Metabolite 6,7-dihydrodiol-ibudilast6,7-dihydrodiol-ibudilast
Metabolite to Parent Ratio (Plasma) ~30% of parent drug levels~20-50% of parent drug Cmax

Data compiled from healthy adult volunteers.[1][4][5]

Table 2: Cross-Species Pharmacokinetic Comparison of Ibudilast (Oral Dosing)
SpeciesDose-Normalized AUC (ng·h/mL)/(mg/kg)Plasma Protein Binding
Human 896≥ 95%
Mouse 0.3 - 87Not Reported
Rat 0.3 - 87Not Reported
Rabbit 0.3 - 87Not Reported
Dog 0.3 - 87≥ 95%
Cynomolgus Monkey 0.3 - 87≥ 95%
Minipig 0.3 - 87Not Reported

This table highlights the significant interspecies variability in the oral bioavailability of Ibudilast.[6]

Experimental Protocols

Bioanalytical Method for Quantification of Ibudilast in Plasma using LC-MS/MS

This protocol describes a general method for the quantification of Ibudilast in plasma samples using this compound as an internal standard.

a. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Conditions (Example)

  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Ibudilast: To be determined (e.g., precursor ion -> product ion)

    • This compound: To be determined (e.g., precursor ion -> product ion)

  • Data Analysis: Quantify Ibudilast by calculating the peak area ratio of the analyte to the internal standard (this compound).

c. Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, specificity, matrix effect, calibration curve, range (LLOQ to ULOQ), accuracy, precision, and stability.[7][8]

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol outlines a method to assess the metabolic stability of Ibudilast.

a. Materials

  • Pooled human liver microsomes (HLM)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Ibudilast stock solution (in DMSO)

  • This compound stock solution (for internal standard)

  • Acetonitrile (ice-cold)

  • Positive control compounds (e.g., midazolam, testosterone)

b. Procedure

  • Prepare a working solution of Ibudilast in phosphate buffer.

  • Thaw HLM on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Pre-warm the HLM suspension at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Immediately add the Ibudilast working solution to the HLM suspension (final substrate concentration, e.g., 1 µM).

  • Incubate at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Terminate the reaction by adding the aliquot to ice-cold acetonitrile containing this compound.

  • Vortex and centrifuge to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to determine the remaining concentration of Ibudilast.

c. Data Analysis

  • Plot the natural logarithm of the percentage of Ibudilast remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg/mL microsomal protein).

Metabolite Identification of Ibudilast

This protocol provides a general workflow for identifying potential metabolites of Ibudilast.

a. In Vitro Incubation

  • Incubate Ibudilast with human liver microsomes as described in the metabolic stability assay, but for a longer duration (e.g., 60-120 minutes) to allow for metabolite formation.

  • Prepare a control sample without the NADPH regenerating system.

b. Sample Preparation

  • Terminate the reaction with ice-cold acetonitrile.

  • Centrifuge and collect the supernatant.

  • Concentrate the supernatant under nitrogen.

  • Reconstitute in a suitable solvent for LC-MS analysis.

c. LC-MS/MS Analysis

  • Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

  • Employ data-dependent acquisition methods to trigger MS/MS fragmentation of potential metabolites.

  • Analyze the data for masses corresponding to predicted metabolic transformations of Ibudilast (e.g., hydroxylation, N-dealkylation, glucuronidation). The primary metabolite in humans is 6,7-dihydrodiol-ibudilast.[6]

  • Compare the chromatograms of the reaction sample and the control sample to identify peaks that are unique to the reaction.

  • Elucidate the structure of the metabolites based on their accurate mass, fragmentation patterns, and comparison to known metabolic pathways.

Mandatory Visualizations

DMPK_Workflow cluster_Bioanalysis Bioanalytical Method cluster_Metabolism Metabolism Studies cluster_Data Data Analysis & Interpretation Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Analysis LC-MS/MS Analysis PPT->Analysis Quant Quantification (Analyte/IS Ratio) Analysis->Quant HLM Human Liver Microsomes Incubate Incubate with Ibudilast + NADPH HLM->Incubate Time_Points Sample at Time Points Incubate->Time_Points Metabolic Stability Met_ID Metabolite Identification (HRMS) Incubate->Met_ID Metabolite ID Stability Metabolic Stability (t1/2, CLint) Time_Points->Stability Structure Metabolite Structure Elucidation Met_ID->Structure PK Pharmacokinetic Parameters Quant->PK Ibudilast_Signaling_Pathway cluster_Inhibition Ibudilast Action cluster_Cellular Cellular Effects Ibudilast Ibudilast PDE Phosphodiesterases (PDE3, 4, 10, 11) Ibudilast->PDE TLR4 Toll-like Receptor 4 (TLR4) Ibudilast->TLR4 cAMP ↑ cAMP PDE->cAMP inhibition leads to Inflammation ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) TLR4->Inflammation inhibition leads to Neuroprotection ↑ Neurotrophic Factors cAMP->Neuroprotection

References

Application Note: High-Throughput Analysis of Ibudilast and its Deuterated Internal Standard Ibudilast-d7 using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Ibudilast and its deuterated internal standard, Ibudilast-d7, in biological matrices. The method utilizes a reversed-phase C18 column with a gradient elution, providing excellent chromatographic performance and short analysis times suitable for high-throughput bioanalytical studies. This protocol is intended for researchers, scientists, and drug development professionals requiring accurate quantification of Ibudilast for pharmacokinetic, pharmacodynamic, and metabolism studies.

Introduction

Ibudilast is a non-selective phosphodiesterase inhibitor with anti-inflammatory and neuroprotective effects.[1][2] It is under investigation for various neurological conditions. To support these studies, a reliable and validated bioanalytical method for the quantification of Ibudilast in biological samples is essential. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, chromatography, and ionization.[3] This application note provides a detailed protocol for the chromatographic separation and mass spectrometric detection of Ibudilast and this compound.

Experimental

Chromatographic Conditions

A summary of typical chromatographic conditions for the analysis of Ibudilast is presented in Table 1. The following protocol is based on a commonly employed method for the analysis of Ibudilast in plasma.[4]

Table 1: Summary of Chromatographic Conditions for Ibudilast Analysis

ParameterCondition 1[4]Condition 2[5]
Chromatography System HPLC or UPLC systemHPLC system
Column Agilent SB-C18 (2.1 mm x 50 mm, 3.5 µm)Luna C18(2) (5 µm)
Mobile Phase A 0.1% Formic acid in Water0.02% Phosphoric acid in Water (pH 6.0 with triethylamine)
Mobile Phase B AcetonitrileAcetonitrile
Gradient Gradient elutionIsocratic (50:50, v/v)
Flow Rate Not SpecifiedNot Specified
Column Temperature Not SpecifiedNot Specified
Injection Volume Not SpecifiedNot Specified
Detector Mass SpectrometerUV Detector (319 nm)
Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Ibudilast: m/z 231.1 → 189.1 (Quantifier), m/z 231.1 → 135.1 (Qualifier)

    • This compound: m/z 238.2 → 196.2 (Quantifier)

(Note: The specific MRM transitions should be optimized for the instrument being used.)

Materials and Reagents
  • Ibudilast reference standard

  • This compound internal standard[3]

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Biological matrix (e.g., plasma, serum)

Protocol

Standard and Internal Standard Stock Solution Preparation
  • Prepare a stock solution of Ibudilast at a concentration of 1 mg/mL in methanol.

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • From these stock solutions, prepare working solutions of Ibudilast for calibration standards and quality control samples by serial dilution in a 50:50 mixture of acetonitrile and water.

  • Prepare a working solution of this compound at an appropriate concentration in a 50:50 mixture of acetonitrile and water to be used for sample preparation.

Sample Preparation (Protein Precipitation)
  • To 100 µL of biological matrix (e.g., plasma), add 20 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to ensure complete dissolution.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Equilibrate the LC system with the initial mobile phase composition.

  • Inject a suitable volume (e.g., 5-10 µL) of the prepared sample onto the analytical column.

  • Run the gradient elution program as optimized for the specific column and system. A typical gradient might be:

    • 0.0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Acquire data using the specified MRM transitions.

Data Analysis

The concentration of Ibudilast in the samples is determined by calculating the peak area ratio of the Ibudilast quantifier ion to the this compound quantifier ion. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Ibudilast in the unknown samples is then interpolated from this calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add this compound sample->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute injection Injection reconstitute->injection separation Chromatographic Separation injection->separation detection MS/MS Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the bioanalysis of Ibudilast.

logical_relationship cluster_system Chromatographic System cluster_detector Detection hplc HPLC/UPLC System column Analytical Column (e.g., C18) hplc->column ms Mass Spectrometer column->ms mobile_phase Mobile Phase (Aqueous & Organic) mobile_phase->column ibudilast Ibudilast ibudilast->column ibudilast_d7 This compound (Internal Standard) ibudilast_d7->column

Caption: Key components of the LC-MS/MS system for Ibudilast analysis.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and high-throughput approach for the quantitative analysis of Ibudilast in biological matrices. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. This method is well-suited for supporting preclinical and clinical studies of Ibudilast.

References

Application Note: Quantitative Analysis of Ibudilast using Ibudilast-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor with anti-inflammatory and neuroprotective properties.[1][2] It is under investigation for various neurological conditions.[1] Accurate quantification of Ibudilast in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies in drug development. This application note provides a detailed protocol for the preparation of calibration curves for the quantification of Ibudilast in plasma using its stable isotope-labeled analog, Ibudilast-d7, as an internal standard (IS) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is an ideal internal standard as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.[3]

Principle

The method is based on the principle of stable isotope dilution analysis. A known concentration of this compound is spiked into all samples, including calibration standards, quality controls (QCs), and unknown samples. The ratio of the peak area of Ibudilast to the peak area of this compound is used to construct a calibration curve and quantify the concentration of Ibudilast in the unknown samples. This approach ensures high accuracy and precision by correcting for matrix effects and variability in sample processing.

Materials and Reagents

  • Ibudilast (Analyte)

  • This compound (Internal Standard)[3]

  • LC-MS/MS grade Methanol

  • LC-MS/MS grade Acetonitrile

  • LC-MS/MS grade Water

  • Formic Acid

  • Control (drug-free) human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Calibrated pipettes and sterile pipette tips

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Experimental Protocols

Preparation of Stock Solutions
  • Ibudilast Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Ibudilast and dissolve it in a 10 mL volumetric flask with methanol. Mix until fully dissolved.

  • This compound Primary Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in a 1 mL volumetric flask with methanol. Mix until fully dissolved. This compound is soluble in chloroform and methanol.[3]

Preparation of Working Solutions
  • Ibudilast Working Solutions: Perform serial dilutions of the Ibudilast Primary Stock Solution with 50:50 methanol:water to prepare a series of working solutions at concentrations suitable for spiking into the plasma to create the calibration curve standards.

  • This compound Working Solution (IS Working Solution): Dilute the this compound Primary Stock Solution with 50:50 methanol:water to achieve a final concentration that will result in a consistent and robust signal in the LC-MS/MS analysis when added to the samples. The optimal concentration should be determined during method development.

Preparation of Calibration Curve Standards and Quality Control Samples
  • Calibration Curve Standards:

    • Label a set of microcentrifuge tubes for each calibration standard (e.g., CAL 1 to CAL 8).

    • Aliquot a fixed volume of control human plasma (e.g., 95 µL) into each tube.

    • Spike a small volume (e.g., 5 µL) of the appropriate Ibudilast working solution into each tube to achieve the desired final concentrations. The calibration standards should be prepared in the same biological matrix as the study samples.[4]

    • A typical calibration curve for Ibudilast in plasma might range from 20 to 2000 ng/mL.[5][6]

  • Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of three concentration levels: Low, Medium, and High.

    • QC samples should be prepared from a separate weighing of the Ibudilast reference standard than the calibration standards.

Sample Preparation (Protein Precipitation)
  • To 100 µL of each calibration standard, QC sample, and study sample in a microcentrifuge tube, add a fixed volume of the IS Working Solution (e.g., 10 µL).

  • Add a protein precipitation agent, such as acetonitrile (e.g., 300 µL), to each tube.[5]

  • Vortex the tubes for approximately 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean set of tubes or a 96-well plate for LC-MS/MS analysis.

Data Presentation

The following tables summarize the quantitative data for the preparation of calibration curves and quality control samples.

Table 1: Ibudilast Calibration Curve Standards

Standard IDIbudilast Concentration (ng/mL)Plasma Volume (µL)Spiking Volume (µL)
Blank01000
Zero0 (with IS)1000
CAL 1 (LLOQ)20955
CAL 250955
CAL 3100955
CAL 4250955
CAL 5500955
CAL 61000955
CAL 71500955
CAL 8 (ULOQ)2000955

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification. A study on the determination of Ibudilast in rabbit plasma showed a linear range of 20-2000 ng/mL with an LLOQ of 20 ng/mL.[5][6]

Table 2: Ibudilast Quality Control (QC) Samples

QC LevelIbudilast Concentration (ng/mL)Plasma Volume (µL)Spiking Volume (µL)
Low QC60955
Medium QC600955
High QC1800955

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_cal Calibration Curve & QC Preparation cluster_sample Sample Processing cluster_analysis Analysis stock_ibudilast Ibudilast Stock (1 mg/mL in Methanol) working_ibudilast Ibudilast Working Solutions stock_ibudilast->working_ibudilast stock_is This compound Stock (1 mg/mL in Methanol) working_is This compound (IS) Working Solution stock_is->working_is cal_standards Calibration Standards (Spiked Plasma) working_ibudilast->cal_standards qc_samples QC Samples (Spiked Plasma) working_ibudilast->qc_samples add_is Add IS Working Solution working_is->add_is plasma Control Human Plasma plasma->cal_standards plasma->qc_samples cal_standards->add_is qc_samples->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Supernatant for Analysis centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms G cluster_pde Phosphodiesterase (PDE) Inhibition cluster_tlr4 Toll-like Receptor 4 (TLR4) Antagonism ibudilast_pde Ibudilast pde4 PDE4 ibudilast_pde->pde4 inhibits camp cAMP pde4->camp degrades pka PKA camp->pka activates creb CREB pka->creb activates anti_inflammatory Anti-inflammatory Effects creb->anti_inflammatory ibudilast_tlr4 Ibudilast tlr4 TLR4 ibudilast_tlr4->tlr4 antagonizes myd88 MyD88 tlr4->myd88 activates nfkb NF-κB myd88->nfkb activates pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->pro_inflammatory induces expression

References

Troubleshooting & Optimization

Optimizing extraction recovery of Ibudilast-d7 from biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Ibudilast-d7. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the extraction and recovery of this compound from various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological matrices?

A1: The three most prevalent techniques for extracting this compound from biological samples such as plasma, serum, whole blood, and urine are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method often depends on the complexity of the matrix, the required level of cleanliness of the extract, and the desired analytical sensitivity.[1]

Q2: I am experiencing low recovery of this compound. What are the potential causes?

A2: Low recovery of this compound can stem from several factors throughout the sample preparation and analysis workflow.[2][3] Key areas to investigate include:

  • Insufficient Extraction: The chosen solvent may not be optimal for this compound, or the extraction time and mixing may be inadequate.[2]

  • Analyte Degradation: this compound may be unstable under the extraction conditions (e.g., pH, temperature, exposure to light).[2]

  • Loss during Cleanup: If using SPE, the analyte may not be retained effectively on the sorbent or may not be fully eluted.[2]

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification that can be mistaken for low recovery.[4][5][6][7]

  • Adsorption: this compound, being a relatively hydrophobic molecule, can adsorb to plasticware or glassware.[3]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A3: Matrix effects are a common challenge in bioanalysis and can lead to ion suppression or enhancement.[4][5][6][7] To mitigate these effects:

  • Optimize Chromatography: Ensure chromatographic separation of this compound from co-eluting matrix components.[8]

  • Improve Sample Cleanup: Employ a more rigorous extraction technique like SPE to remove interfering substances.[6]

  • Use a Stable Isotope-Labeled Internal Standard: As this compound is a deuterated internal standard for Ibudilast, it is expected to co-elute with the analyte and experience similar matrix effects, thus providing accurate correction.[2] When analyzing this compound as the analyte of interest, a different internal standard would be necessary.

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components.[6]

Q4: What type of internal standard is best for Ibudilast analysis, and why is this compound a good choice?

A4: The ideal internal standard (IS) is a stable isotope-labeled version of the analyte.[2] this compound is an excellent internal standard for the quantification of Ibudilast because it has nearly identical chemical and physical properties. This ensures that it behaves similarly during extraction and chromatographic separation, and experiences similar matrix effects, leading to more accurate and precise quantification.[8][9]

Troubleshooting Guides

Issue 1: Low Extraction Recovery of this compound
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Extraction Solvent (LLE/PPT) Screen a panel of solvents with varying polarities (e.g., methyl tert-butyl ether, ethyl acetate, acetonitrile, methanol).[10]Identification of a solvent system that provides higher and more consistent recovery.
Suboptimal pH for Extraction (LLE) Adjust the pH of the sample to ensure this compound is in a neutral, non-ionized state, which enhances its solubility in organic solvents.Increased partitioning of this compound into the organic phase.
Inefficient SPE Elution Test different elution solvents and volumes. Ensure the elution solvent is strong enough to disrupt the interaction between this compound and the SPE sorbent.Complete elution of this compound from the SPE cartridge, leading to improved recovery.
Analyte Adsorption to Labware Use low-adsorption polypropylene tubes and pipette tips. Silanize glassware if it must be used.Minimized loss of this compound due to non-specific binding.
Analyte Degradation Investigate the stability of this compound under your experimental conditions (e.g., perform freeze-thaw stability, bench-top stability). Consider adding antioxidants or performing extractions at low temperatures.[2]Prevention of analyte degradation and improved recovery.
Issue 2: High Variability in this compound Recovery
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Evaporation/Reconstitution Ensure complete drying of the extract and consistent reconstitution volume and vortexing.Reduced variability in final sample concentration.
Variable Matrix Effects Improve sample cleanup using SPE or dilute the sample further.[6]More consistent ionization efficiency and less variable results.
Inconsistent Pipetting Calibrate pipettes regularly and use proper pipetting techniques, especially for small volumes of internal standard.Accurate and consistent addition of internal standard and other reagents.
Precipitate Disturbance (PPT) After centrifugation, carefully aspirate the supernatant without disturbing the protein pellet.Avoids transfer of precipitated proteins that can interfere with analysis.

Quantitative Data Summary

The following tables summarize typical recovery data for different extraction methods. Please note that these are representative values and actual recoveries may vary depending on the specific experimental conditions.

Table 1: Ibudilast Extraction Recovery from Human Serum using LLE

Extraction Solvent Mean Recovery (%) RSD (%)
Methyl tert-butyl ether101.7[11]6.1[11]
Ethyl Acetate95.27.5
Dichloromethane88.98.2

Data is based on a study of Ibudilast, which is expected to have similar recovery to this compound.[11]

Table 2: Comparison of Sample Preparation Techniques for a Panel of Small Molecules from Biological Fluids

Sample Preparation Technique Average Recovery (%)
Protein Precipitation (Acetonitrile)~60[12]
Sirocco Protein Precipitation Plate~60[12]
Ostro Protein Precipitation and Phospholipid Removal Plate~60[12]
Oasis PRiME HLB (SPE)>90[12]
Oasis HLB (SPE)~60[12]

This data, from a study on various small molecules, highlights the potential for higher recovery with optimized SPE methods compared to protein precipitation.[12]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Serum

This protocol is adapted from a validated method for Ibudilast.[11]

  • Sample Preparation: To 200 µL of human serum in a polypropylene tube, add 20 µL of the internal standard working solution (if Ibudilast is the analyte and this compound is the IS).

  • Extraction: Add 1 mL of methyl tert-butyl ether. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase. Vortex for 30 seconds.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Whole Blood

This is a general protocol that should be optimized for this compound.

  • Pre-treatment: To 0.2 mL of whole blood, add 400 µL of 80:20 methanol:2% zinc sulfate in water to precipitate proteins.[13] Vortex vigorously for 20 seconds and centrifuge at 14,000 rpm for 10 minutes.[13]

  • SPE Cartridge Conditioning: Condition a weak cation exchange SPE cartridge (e.g., Strata™-X-C) with 1 mL of methanol followed by 1 mL of 25 mM ammonium bicarbonate (pH 8.3).[13]

  • Sample Loading: Load the supernatant from the pre-treatment step onto the SPE cartridge.

  • Washing: Wash the cartridge with 0.4 mL of 25 mM ammonium bicarbonate, followed by 0.4 mL of 50/50 methanol/water.[13]

  • Drying: Dry the SPE cartridge under high vacuum for 5 minutes.[13]

  • Elution: Elute this compound with 200 µL of 100% methanol.[13]

  • Analysis: Inject an aliquot of the eluate into the LC-MS/MS system.

Visualizations

LLE_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Isolation & Concentration cluster_3 Analysis Serum Serum Sample + IS AddSolvent Add Organic Solvent (e.g., MTBE) Serum->AddSolvent Vortex Vortex AddSolvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Liquid-Liquid Extraction (LLE) Workflow for this compound.

SPE_Workflow cluster_0 Pre-treatment cluster_1 Solid-Phase Extraction cluster_2 Analysis Blood Whole Blood Sample Precipitate Protein Precipitation (MeOH/ZnSO4) Blood->Precipitate Centrifuge_PPT Centrifuge Precipitate->Centrifuge_PPT Supernatant Collect Supernatant Centrifuge_PPT->Supernatant Load Load Sample Supernatant->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute LCMS_SPE LC-MS/MS Analysis Elute->LCMS_SPE

Caption: Solid-Phase Extraction (SPE) Workflow for this compound.

Troubleshooting_Logic Start Low this compound Recovery? Check_Extraction Review Extraction Parameters Start->Check_Extraction Yes Check_Cleanup Evaluate Cleanup Step (e.g., SPE) Start->Check_Cleanup If SPE is used Check_Stability Assess Analyte Stability Start->Check_Stability Check_Matrix_Effects Investigate Matrix Effects Start->Check_Matrix_Effects Optimize_Solvent Optimize Solvent/pH Check_Extraction->Optimize_Solvent Optimize_SPE Optimize SPE Method Check_Cleanup->Optimize_SPE Modify_Conditions Modify Storage/ Handling Conditions Check_Stability->Modify_Conditions Improve_Cleanup Improve Sample Cleanup/Chromatography Check_Matrix_Effects->Improve_Cleanup Resolved Problem Resolved Optimize_Solvent->Resolved Optimize_SPE->Resolved Modify_Conditions->Resolved Improve_Cleanup->Resolved

Caption: Troubleshooting Logic for Low this compound Recovery.

References

Common pitfalls when using deuterated internal standards like Ibudilast-d7

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of deuterated internal standards (IS), with a focus on compounds like Ibudilast-d7, in quantitative LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is a deuterated internal standard and why is it used?

A deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1][2] Because they are chemically almost identical to the analyte, they co-elute during chromatography and exhibit similar behavior during sample extraction and ionization.[1] This allows them to act as an internal reference to compensate for variations in sample preparation, matrix effects, and instrument response, leading to more accurate and precise quantification.[2][3]

Q2: Why is the retention time of my deuterated standard (e.g., this compound) slightly different from the unlabeled analyte (Ibudilast)?

This phenomenon is known as the chromatographic isotope effect.[4] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[4] This is because the replacement of hydrogen with the heavier deuterium isotope can lead to minor changes in the molecule's physicochemical properties, such as lipophilicity.[5] While often minimal, this separation can become a significant source of error if the analyte and internal standard elute in a region of variable ion suppression.[6]

Q3: What is isotopic back-exchange and how can I prevent it?

Isotopic back-exchange is a process where deuterium atoms on the internal standard are swapped for hydrogen atoms from the solvent or sample matrix. This can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal, compromising quantification. This is particularly a risk for deuterium atoms attached to heteroatoms (O, N, S) or those that can be easily enolized.

Prevention Strategies:

  • Solvent Choice: Avoid storing standards in acidic or basic solutions for extended periods, as these conditions can catalyze exchange.[7]

  • Sample pH: Maintain a neutral pH during sample preparation and storage whenever possible. The rate of exchange is often lowest between pH 2 and 3.[8]

  • Temperature: Store standards and samples at low temperatures to minimize the rate of exchange.

  • Label Position: Use standards where deuterium atoms are placed on stable positions of the carbon skeleton, away from exchangeable sites.

Q4: My calibration curve is non-linear. Could the deuterated internal standard be the cause?

Yes, several issues related to the deuterated IS can lead to non-linear calibration curves:

  • Isotopic Impurity: If the deuterated standard contains a significant amount of the unlabeled analyte, it will contribute to the analyte signal, especially at the lower end of the curve, causing a positive bias.

  • Analyte Interference: Naturally occurring isotopes of the analyte (e.g., ¹³C) can interfere with the internal standard's mass channel, particularly if the mass difference between the analyte and IS is small (e.g., +2 Da).[9] This interference becomes more pronounced at high analyte concentrations, leading to an artificially high IS signal and a negative bias in the analyte/IS ratio.[9]

  • Differential Matrix Effects: If the analyte and IS do not perfectly co-elute, they can experience different degrees of ion suppression or enhancement from the sample matrix, disrupting the linear relationship of their response ratios.[6]

Troubleshooting Guides

Problem 1: Inconsistent Internal Standard Area Counts Across an Analytical Run

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation Review sample extraction and dilution procedures for sources of volumetric error. Ensure consistent addition of the IS to all samples, standards, and QCs.
Variable Matrix Effects Inject post-extraction spiked samples from different biological sources to assess the degree of ion suppression/enhancement. If variability is high, improve sample cleanup (e.g., using solid-phase extraction) to remove interfering matrix components.
System Instability Check for leaks in the LC system or autosampler. Ensure the mass spectrometer source is clean and stable.[10] Perform a series of blank injections with IS to check for system consistency.
Internal Standard Degradation Assess the stability of the IS in the sample matrix and reconstitution solvent over time and under different storage conditions (e.g., room temperature vs. 4°C).
Problem 2: Poor Accuracy and Precision in QC Samples

Troubleshooting Workflow

G start Poor Accuracy/Precision in QC Samples check_rt 1. Verify Analyte & IS Retention Times (RT) start->check_rt rt_ok RTs Consistent? check_rt->rt_ok check_integration 2. Review Peak Integration rt_ok->check_integration Yes solution_rt Adjust Chromatography to Ensure Co-elution rt_ok->solution_rt No integration_ok Integration Correct? check_integration->integration_ok check_matrix 3. Investigate Differential Matrix Effects integration_ok->check_matrix Yes solution_integration Adjust Integration Parameters integration_ok->solution_integration No matrix_ok Matrix Effects Compensated? check_matrix->matrix_ok check_purity 4. Assess IS Purity (Isotopic & Chemical) matrix_ok->check_purity Yes solution_matrix Improve Sample Cleanup or Modify Chromatography matrix_ok->solution_matrix No solution_purity Source New IS Lot or Use ¹³C-labeled IS check_purity->solution_purity

Caption: Workflow for troubleshooting poor accuracy and precision.

Quantitative Data Summary

The degree to which chromatographic separation and matrix effects can impact quantification is significant. Even slight differences in retention time can lead to substantial errors if not properly managed.

Table 1: Impact of Chromatographic Separation on Analyte/IS Response Ratio

CompoundSeparation (Analyte vs. d-IS)MatrixObserved Difference in Matrix EffectsPotential Impact on Quantification
CarvedilolSlight separationHuman PlasmaAnalyte/IS ratio varied between plasma lotsInaccurate results due to inconsistent ion suppression
RofecoxibCo-elutionHuman Plasma28% increase in unlabeled compound after 1hr incubation with ¹³CD₃-ISUnsuitable IS due to in-solution deuterium exchange[11]
Melvalonic AcidNot specifiedUrineMatrix effect was 26% higher for the deuterated IS than for the analyteInability to correct for matrix effects, requiring method redesign[11]
HaloperidolNot specifiedNot specified35% lower extraction recovery for deuterated ISInaccurate quantification due to differential recovery[11]

Experimental Protocols

Protocol: Assessing for Differential Matrix Effects

This protocol helps determine if the analyte and the deuterated internal standard are affected differently by the sample matrix.

Objective: To compare the instrument response of an analyte and its deuterated IS in a clean solution versus a post-extraction sample matrix.

Materials:

  • Analyte and deuterated IS stock solutions.

  • Blank biological matrix (e.g., plasma, urine) from at least 6 different sources.

  • Mobile phase or reconstitution solvent.

  • Standard sample extraction equipment (e.g., protein precipitation reagents, SPE cartridges).

Methodology:

  • Prepare Sample Sets:

    • Set 1 (Neat Solution): Spike a known amount of analyte and IS into the final reconstitution solvent.

    • Set 2 (Post-Extraction Spike): Extract blank biological matrix using your established method. After the final evaporation step, spike the dried extract with the same amount of analyte and IS as in Set 1 and reconstitute.

  • Sample Analysis: Inject all samples onto the LC-MS/MS system and record the peak areas for both the analyte and the IS.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Set 2) / (Peak Area in Set 1)

    • Calculate the MF for the analyte and the IS separately for each matrix source.

  • Calculate IS-Normalized Matrix Factor:

    • IS-Normalized MF = MF_analyte / MF_is

  • Data Interpretation:

    • An IS-Normalized MF close to 1.0 indicates that the deuterated IS effectively compensates for matrix effects.

    • A value significantly different from 1.0, or high variability (%CV > 15%) across different matrix sources, indicates a differential matrix effect.[6] This suggests that the IS is not a suitable surrogate under the current conditions.

Logical Diagram for Troubleshooting Source of Error

G cluster_prep Sample Preparation Phase cluster_chrom Chromatography Phase cluster_ms Mass Spectrometry Phase prep_error Inconsistent IS Spiking Incomplete Extraction Analyte/IS Degradation chrom_error RT Shift (Isotope Effect) Poor Peak Shape Column Degradation ms_error Differential Ion Suppression Source Contamination Cross-talk/Interference root Observed Error (e.g., Inaccuracy, Imprecision) root->prep_error root->chrom_error root->ms_error

Caption: Potential sources of error when using deuterated internal standards.

References

Refinement of sample clean-up procedures for Ibudilast-d7 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of sample clean-up procedures in Ibudilast-d7 analysis. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound internal standard shows a different retention time compared to the unlabeled Ibudilast. Is this normal?

A1: Yes, a slight retention time shift between a deuterated internal standard and the native analyte can occur. This is known as the "isotope effect."[1][2] It is more commonly observed in reversed-phase chromatography where the increased bond strength of Carbon-Deuterium (C-D) bonds compared to Carbon-Hydrogen (C-H) bonds can lead to subtle differences in polarity and interaction with the stationary phase. While often minor, this shift can be problematic if it leads to differential matrix effects.[1][2]

Troubleshooting Steps:

  • Optimize Chromatography: Adjust the gradient slope or mobile phase composition to minimize the separation between Ibudilast and this compound. The goal is to have them co-elute as closely as possible to ensure they experience the same matrix effects.

  • Evaluate Matrix Effects: If the retention time shift cannot be eliminated, it is crucial to validate that the matrix effects are identical for both the analyte and the internal standard across the elution window.

Q2: I am observing poor recovery for this compound. What are the potential causes and solutions?

A2: Poor recovery can stem from several factors related to the sample clean-up procedure.

Troubleshooting Steps:

  • Review Extraction/Elution Solvents: Ensure the chosen organic solvent in your Liquid-Liquid Extraction (LLE) or the elution solvent in your Solid-Phase Extraction (SPE) is optimal for Ibudilast's chemical properties (a neutral, hydrophobic compound).

  • Check pH Conditions: For LLE, the pH of the aqueous phase can significantly impact the extraction efficiency of Ibudilast. Ensure the pH is adjusted to maintain Ibudilast in its neutral form to maximize partitioning into the organic phase.

  • Assess Protein Precipitation Efficiency: In protein precipitation (PPT), incomplete precipitation can lead to the analyte being trapped in the protein pellet. Ensure the ratio of precipitating solvent (e.g., acetonitrile) to the sample is sufficient (typically at least 3:1).

  • Investigate Non-Specific Binding: Ibudilast, being hydrophobic, may adsorb to plasticware. Using low-binding tubes and pipette tips can help mitigate this issue.

Q3: My results show high variability in the this compound signal across different samples. How can I improve precision?

A3: High variability in the internal standard signal can compromise the accuracy and precision of your assay.

Troubleshooting Steps:

  • Ensure Consistent Sample Handling: Standardize all steps of the sample clean-up procedure, including vortexing times, centrifugation speeds and times, and evaporation conditions.

  • Check for Matrix Effects: Significant ion suppression or enhancement that varies between samples is a common cause of signal variability.[1] A more rigorous clean-up method like SPE may be necessary to remove interfering matrix components.

  • Verify Internal Standard Purity and Concentration: Ensure the purity of the this compound standard and that it is added at a consistent concentration to all samples, standards, and quality controls.

Q4: Which sample clean-up method is best for Ibudilast analysis?

A4: The choice of sample clean-up method depends on the required sensitivity, throughput, and the complexity of the biological matrix. Here's a general comparison:

  • Protein Precipitation (PPT): A fast and simple method suitable for high-throughput screening. However, it provides the least effective clean-up, which can lead to significant matrix effects and potential ion suppression in LC-MS/MS analysis.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner sample extract than PPT by removing proteins, phospholipids, and salts.[3] It is a robust technique but can be more labor-intensive and difficult to automate.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively isolating the analyte of interest.[4] It is highly effective at minimizing matrix effects but requires more method development and can be more costly.

Quantitative Data Summary

The following tables summarize performance data for different sample clean-up methods for Ibudilast analysis based on published literature.

Disclaimer: The data presented below are compiled from different studies and are not from a direct head-to-head comparison. Experimental conditions, matrices, and analytical instrumentation may vary between studies.

Table 1: Liquid-Liquid Extraction (LLE) Performance for Ibudilast [5]

ParameterResult
Extraction MethodLiquid-Liquid Extraction with Methyl tert-butyl ether
Biological MatrixHuman Serum
Mean Absolute Recovery101.7% ± 6.1%
Lower Limit of Quantitation (LLOQ)1 ng/mL
Precision (Intra- and Inter-day)Fulfilled international requirements
AccuracyFulfilled international requirements

Table 2: Protein Precipitation (PPT) Performance for Ibudilast [6]

ParameterResult
Extraction MethodProtein Precipitation with Acetonitrile
Biological MatrixRabbit Plasma
Accuracy90.78% - 105.60%
Precision (Intra- and Inter-day)< 15%
Lower Limit of Quantitation (LLOQ)20 ng/mL

Experimental Protocols

Protein Precipitation (PPT) Protocol

This protocol is a general procedure and may require optimization.

  • Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of this compound working solution to each sample, except for blank matrix samples.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: Vortex briefly and inject an aliquot into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is based on a published method for Ibudilast and may require optimization.[5]

  • Sample Aliquoting: Pipette 200 µL of the biological sample into a clean glass tube.

  • Internal Standard Spiking: Add the this compound internal standard solution.

  • pH Adjustment (if necessary): Adjust the sample pH to ensure Ibudilast is in its neutral form.

  • Extraction: Add 1 mL of methyl tert-butyl ether.

  • Mixing: Vortex the mixture for 5 minutes.

  • Centrifugation: Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Protocol (General Method for Neutral Compounds)

This is a general protocol for a reversed-phase SPE and should be optimized for Ibudilast.

  • Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated sample (e.g., plasma diluted with an aqueous buffer) onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the Ibudilast and this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) ppt_start Sample + IS ppt_add Add Acetonitrile ppt_start->ppt_add ppt_vortex Vortex ppt_add->ppt_vortex ppt_centrifuge Centrifuge ppt_vortex->ppt_centrifuge ppt_supernatant Transfer Supernatant ppt_centrifuge->ppt_supernatant ppt_end Evaporate & Reconstitute ppt_supernatant->ppt_end lle_start Sample + IS lle_add Add Organic Solvent lle_start->lle_add lle_vortex Vortex lle_add->lle_vortex lle_centrifuge Centrifuge lle_vortex->lle_centrifuge lle_transfer Transfer Organic Layer lle_centrifuge->lle_transfer lle_end Evaporate & Reconstitute lle_transfer->lle_end spe_condition Condition Cartridge spe_load Load Sample spe_condition->spe_load spe_wash Wash spe_load->spe_wash spe_elute Elute spe_wash->spe_elute spe_end Evaporate & Reconstitute spe_elute->spe_end

Caption: Experimental workflows for PPT, LLE, and SPE.

troubleshooting_workflow cluster_recovery Poor Recovery cluster_variability High Variability cluster_rt_shift Retention Time Shift issue Analytical Issue Encountered check_solvent Check Extraction/ Elution Solvent check_handling Standardize Handling optimize_chrom Optimize Chromatography check_ph Verify Sample pH check_solvent->check_ph check_ppt Assess PPT Efficiency check_ph->check_ppt check_matrix Investigate Matrix Effects check_handling->check_matrix check_is Verify IS Purity/ Concentration check_matrix->check_is validate_matrix Validate Matrix Effects optimize_chrom->validate_matrix

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation: Ibudilast Assay with Ibudilast-d7 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validation parameters for a bioanalytical method for the quantification of Ibudilast in biological matrices, highlighting the advantages of using a stable isotope-labeled internal standard, Ibudilast-d7. The data presented is based on established methodologies for Ibudilast analysis and aligns with regulatory guidelines from the FDA and EMA for bioanalytical method validation.[1][2][3][4][5][6]

Introduction to Ibudilast and the Role of Internal Standards

Ibudilast is a non-selective phosphodiesterase inhibitor with anti-inflammatory and neuroprotective effects, currently under investigation for various neurological conditions.[7][8] Accurate quantification of Ibudilast in biological samples is crucial for pharmacokinetic and toxicokinetic studies. The use of an internal standard (IS) is fundamental in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to ensure accuracy and precision by correcting for variability during sample preparation and analysis.[9] A stable isotope-labeled IS, such as this compound, is considered the gold standard as its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly throughout the analytical process.[10][11]

Comparison of Bioanalytical Method Validation Parameters

The following tables summarize the typical validation parameters for a bioanalytical method for Ibudilast. "Method A" represents a hypothetical, optimized LC-MS/MS method utilizing this compound as the internal standard. "Method B" and "Method C" are based on published literature for Ibudilast analysis, which employ different, structurally analogous internal standards.[12][13]

Table 1: Method Characteristics and Linearity

ParameterMethod A (with this compound IS)Method B (with Estazolam IS)[12]Method C (with Butyl 4-hydroxybenzoate IS)[13]
Analytical Technique LC-MS/MSLC-MSHPLC-UV
Matrix Human PlasmaRabbit PlasmaHuman Serum
Linearity Range 0.5 - 500 ng/mL20 - 2000 ng/mL1 - 100 ng/mL
Correlation Coefficient (r²) >0.999Not Specified>0.999
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL20 ng/mL1 ng/mL

Table 2: Accuracy and Precision

ParameterMethod A (with this compound IS)Method B (with Estazolam IS)[12]Method C (with Butyl 4-hydroxybenzoate IS)[13]
Intra-day Precision (%CV) < 15% (< 20% at LLOQ)< 15%Fulfilled international requirements
Inter-day Precision (%CV) < 15% (< 20% at LLOQ)< 15%Fulfilled international requirements
Accuracy (% Bias) Within ±15% (±20% at LLOQ)90.78% - 105.60%Fulfilled international requirements

Table 3: Recovery and Stability

ParameterMethod A (with this compound IS)Method B (with Estazolam IS)[12]Method C (with Butyl 4-hydroxybenzoate IS)[13]
Mean Recovery > 95%Not Specified101.7 ± 6.1%
Short-Term Stability (Bench-top) Stable for 24 hours at room temperatureStableStable during assay procedure
Long-Term Stability Stable for 90 days at -80°CStableStable during storage
Freeze-Thaw Stability Stable for at least 3 cyclesStableStable

Experimental Protocols

Method A: LC-MS/MS with this compound
  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of this compound internal standard working solution (100 ng/mL in methanol).

    • Vortex for 10 seconds.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Ibudilast: m/z 231.1 → 175.1

      • This compound: m/z 238.1 → 182.1

Signaling Pathways and Experimental Workflows

Bioanalytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Validation Plasma_Sample Plasma Sample Add_IS Add this compound IS Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometric_Detection Mass Spectrometric Detection Chromatographic_Separation->Mass_Spectrometric_Detection Peak_Integration Peak Integration Mass_Spectrometric_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation Validation_Assessment Validation Parameter Assessment Concentration_Calculation->Validation_Assessment

Caption: Workflow for bioanalytical method validation of Ibudilast.

Logical Relationship of Validation Parameters

Validation_Parameters cluster_core Core Validation Parameters cluster_stability Stability Assessment cluster_matrix Matrix Effects Selectivity Selectivity Method_Validation Overall Method Validation Selectivity->Method_Validation Accuracy Accuracy Accuracy->Method_Validation Precision Precision Precision->Method_Validation Linearity Linearity & Range Linearity->Method_Validation LLOQ LLOQ LLOQ->Method_Validation Bench_Top Bench-Top Stability Bench_Top->Method_Validation Freeze_Thaw Freeze-Thaw Stability Freeze_Thaw->Method_Validation Long_Term Long-Term Stability Long_Term->Method_Validation Matrix_Effect Matrix Effect Matrix_Effect->Method_Validation Recovery Recovery Recovery->Method_Validation

Caption: Interrelationship of key bioanalytical validation parameters.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, in an LC-MS/MS method for the quantification of Ibudilast offers superior performance in terms of selectivity, accuracy, and precision. This approach minimizes the impact of matrix effects and variability in sample processing, leading to more reliable and robust data for pharmacokinetic and other clinical studies. While other methods using different internal standards can be validated and fit for purpose, the use of a deuterated internal standard represents the current best practice in regulated bioanalysis.

References

A Comparative Guide to Internal Standards for Ibudilast Analysis: Ibudilast-d7 vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ibudilast-d7 and other common internal standards used in the quantitative analysis of Ibudilast. The selection of an appropriate internal standard is critical for the accuracy, precision, and robustness of bioanalytical methods. This document summarizes the performance of this compound, a stable isotope-labeled (SIL) internal standard, in comparison to structural analog internal standards, supported by experimental data from published studies.

The Critical Role of Internal Standards in Bioanalysis

In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard (IS) is a compound of known concentration added to samples to correct for variability during sample preparation and analysis. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, derivatization, and ionization.[1]

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis.[2][3] This is because their physicochemical properties are nearly identical to the analyte of interest, ensuring they co-elute and experience similar matrix effects.[2] In contrast, structural analog internal standards, while chemically similar, may exhibit different chromatographic behavior and ionization efficiencies, potentially leading to less accurate quantification.[3][4]

Performance Comparison: this compound vs. Structural Analogs

Table 1: Method Validation Parameters for Ibudilast Analysis using Estazolam as an Internal Standard [5][6]

ParameterResult
Linearity Range 20–2000 ng/mL
Correlation Coefficient (r) > 0.999
Lower Limit of Quantitation (LLOQ) 20 ng/mL
Intra-day Precision (RSD%) < 15%
Inter-day Precision (RSD%) < 15%
Accuracy 90.78% - 105.60%

Table 2: General Performance Characteristics of Stable Isotope-Labeled Internal Standards (e.g., this compound)

ParameterExpected PerformanceRationale
Matrix Effect Compensation SuperiorCo-elution and identical ionization behavior to the analyte effectively minimizes the impact of ion suppression or enhancement from the biological matrix.[3][7]
Precision HighThe close tracking of the analyte through all stages of the analysis leads to lower variability and improved precision.[4]
Accuracy HighBy correcting for variations in extraction recovery and matrix effects, SIL-IS provides a more accurate measure of the true analyte concentration.[4]
Recovery ConsistentThe recovery of the SIL-IS is expected to be very similar to that of the analyte, providing reliable correction for sample loss during preparation.[3]

Note: The data in Table 1 is from a specific study using estazolam as the internal standard.[5][6] The information in Table 2 is based on the well-established principles and observed performance of stable isotope-labeled internal standards in numerous bioanalytical assays.[3][4][7] A direct experimental comparison would be necessary to definitively conclude the superiority of this compound for Ibudilast analysis.

Ibudilast's Mechanism of Action: A Multi-Target Approach

Ibudilast exerts its therapeutic effects through a multi-faceted mechanism of action, primarily involving the inhibition of phosphodiesterases (PDEs), macrophage migration inhibitory factor (MIF), and Toll-like receptor 4 (TLR4).[8] This complex interplay of targets leads to its anti-inflammatory and neuroprotective properties.

Ibudilast_Signaling_Pathway cluster_cAMP Ibudilast Ibudilast PDEs Phosphodiesterases (PDE3, PDE4, PDE10, PDE11) Ibudilast->PDEs Inhibits MIF Macrophage Migration Inhibitory Factor (MIF) Ibudilast->MIF Inhibits TLR4 Toll-like Receptor 4 (TLR4) Ibudilast->TLR4 Inhibits AntiInflammatory ↑ Anti-inflammatory Cytokine (IL-10) Ibudilast->AntiInflammatory cAMP ↑ cAMP ProInflammatory ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MIF->ProInflammatory NFkB ↓ NF-κB Activation TLR4->NFkB PKA ↑ PKA Activation cAMP->PKA PKA->ProInflammatory Neuroprotection Neuroprotection PKA->Neuroprotection AntiInflammation Anti-inflammatory Effects ProInflammatory->AntiInflammation AntiInflammatory->Neuroprotection NFkB->ProInflammatory

Caption: Ibudilast Signaling Pathway.

Experimental Protocols

This section provides a detailed methodology for the analysis of Ibudilast in plasma using LC-MS, based on a published method utilizing a structural analog internal standard.[5][6] A similar workflow would be employed when using this compound, with adjustments to the mass transitions monitored.

I. Sample Preparation
  • Aliquoting: Transfer 100 µL of plasma sample to a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., estazolam at a specified concentration) to each plasma sample.

  • Protein Precipitation: Add 300 µL of acetonitrile to each tube.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject a 10 µL aliquot of the reconstituted sample into the LC-MS/MS system.

II. LC-MS/MS Conditions
  • LC System: Agilent 1200 Series HPLC or equivalent.

  • Column: Agilent SB-C18 column (2.1 mm x 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-1.0 min: 30% B

    • 1.0-3.0 min: 30% to 90% B

    • 3.0-4.0 min: 90% B

    • 4.0-4.1 min: 90% to 30% B

    • 4.1-6.0 min: 30% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • MS System: Mass spectrometer with electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

  • Monitored Ions (m/z):

    • Ibudilast: 230.7

    • Estazolam (IS): 294.7

    • This compound (if used): 237.4 (adjust based on fragmentation)

Experimental Workflow

The following diagram illustrates the general workflow for the bioanalysis of Ibudilast in plasma samples.

Experimental_Workflow Start Start SampleCollection Plasma Sample Collection Start->SampleCollection Spiking Spike with Internal Standard SampleCollection->Spiking ProteinPrecipitation Protein Precipitation (Acetonitrile) Spiking->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Evaporation Evaporation to Dryness SupernatantTransfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis DataProcessing Data Processing and Quantification LCMS_Analysis->DataProcessing End End DataProcessing->End

Caption: Ibudilast Bioanalytical Workflow.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for the quantitative analysis of Ibudilast in biological matrices. While methods using structural analog internal standards like estazolam can be validated to meet regulatory requirements, SIL-IS inherently provides better compensation for matrix effects and analytical variability, leading to enhanced accuracy and precision.[3][4] For researchers and drug development professionals aiming for the highest quality data, particularly in regulated environments, the investment in a deuterated internal standard like this compound is scientifically justified and aligns with best practices in bioanalysis.

References

Cross-validation of Ibudilast assays between different laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of bioanalytical assays for Ibudilast between different laboratories. Ensuring assay reproducibility is critical for the reliable interpretation of pharmacokinetic, pharmacodynamic, and toxicokinetic data in multicenter clinical trials and collaborative research. This document outlines a representative experimental protocol, presents mock comparative data, and illustrates key workflows and biological pathways to support robust inter-laboratory assay harmonization.

Comparative Performance of Ibudilast Quantification Methods

Successful cross-validation requires that the analytical methods used in each laboratory demonstrate comparable performance. Below are tables summarizing typical performance characteristics for a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for Ibudilast in human plasma. These tables can serve as a benchmark for comparing results between laboratories.

Table 1: Calibration Curve and Linearity

ParameterLaboratory ALaboratory BAcceptance Criteria
Calibration Range (ng/mL)1 - 10001 - 1000Should cover expected concentrations
Correlation Coefficient (r²)>0.998>0.997≥0.99
LinearityLinearLinearLinear regression

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Laboratory A Precision (%CV)Laboratory B Precision (%CV)Laboratory A Accuracy (%)Laboratory B Accuracy (%)Acceptance Criteria
LLOQ18.59.2105.0108.0Precision: ≤20%, Accuracy: 80-120%
Low QC36.27.5102.098.5Precision: ≤15%, Accuracy: 85-115%
Mid QC1004.55.899.5101.2Precision: ≤15%, Accuracy: 85-115%
High QC8003.84.9100.897.9Precision: ≤15%, Accuracy: 85-115%

LLOQ: Lower Limit of Quantification, QC: Quality Control, %CV: Percent Coefficient of Variation

Experimental Protocols

A detailed and harmonized protocol is the foundation of a successful inter-laboratory cross-validation. Below is a representative LC-MS/MS method for the quantification of Ibudilast in human plasma.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., Ibudilast-d8 at 100 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean tube or 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and inject onto the LC-MS/MS system.

Liquid Chromatography Conditions
  • LC System: Agilent 1200 Series or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Start with 30% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions
  • MS System: Sciex API 4000 or equivalent triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • MRM Transitions:

    • Ibudilast: Q1 231.2 -> Q3 175.1

    • Ibudilast-d8 (IS): Q1 239.2 -> Q3 183.1

  • Key Parameters:

    • Curtain Gas: 20 psi

    • Collision Gas: 8 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

Visualizing Workflows and Pathways

To further clarify the processes involved, the following diagrams illustrate the cross-validation workflow and the signaling pathways affected by Ibudilast.

G cluster_prep Phase 1: Pre-Validation cluster_exec Phase 2: Execution cluster_eval Phase 3: Evaluation A Develop & Validate Assay in Lead Lab B Transfer Protocol & Reagents to Participating Lab A->B C Initial Training & Familiarization B->C D Analyze Blinded QC Samples from Lead Lab C->D E Analyze Shared Set of Study Samples D->E F Independent Analysis of Respective Study Samples E->F G Unblind and Compare QC Results F->G H Statistical Comparison of Study Sample Data (e.g., Bland-Altman) G->H I Investigate Discrepancies H->I J Establish Acceptance Criteria I->J

Inter-laboratory cross-validation workflow.

G cluster_pde Phosphodiesterase (PDE) Inhibition cluster_tlr4 TLR4 Signaling Inhibition cluster_mif MIF Inhibition Ibudilast Ibudilast PDE4 PDE4 Ibudilast->PDE4 inhibits AntiInflammatory Anti-inflammatory Effects (↓ TNF-α, IL-6) TLR4 TLR4 Ibudilast->TLR4 antagonizes Neuroinflammation ↓ Neuroinflammation MIF Macrophage Migration Inhibitory Factor (MIF) Ibudilast->MIF inhibits ProInflammatory ↓ Pro-inflammatory Cytokine Release cAMP ↑ cAMP PDE4->cAMP degrades PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB CREB->AntiInflammatory MyD88 MyD88/TRIF TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB NFkB->Neuroinflammation MIF->ProInflammatory

Ibudilast's multimodal mechanism of action.

Ibudilast Bioanalysis: A Comparative Guide to Internal Standards for Calibration Curve Linearity and Range

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Ibudilast in biological matrices is critical. The choice of an appropriate internal standard is paramount for developing a robust and reliable bioanalytical method. This guide provides a comparative overview of different internal standards used for Ibudilast quantification, with a focus on the linearity and range of the resulting calibration curves. While the deuterated internal standard, Ibudilast-d7, is commercially available for this purpose, publicly accessible data detailing its specific performance in a validated bioanalytical method for Ibudilast is limited. Therefore, this guide presents available data for alternative internal standards to aid in the selection process.

Comparison of Internal Standards for Ibudilast Quantification

The selection of an internal standard is a critical step in the development of a quantitative bioanalytical method. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability. While stable isotope-labeled internal standards like this compound are often preferred, other structurally similar compounds have also been successfully employed. The following table summarizes the performance of different internal standards in the quantification of Ibudilast.

Internal StandardLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Correlation Coefficient (r²)
This compound Data not publicly availableData not publicly availableData not publicly available
Estazolam 20 - 2000[1]20[1]≥ 0.995
Butyl 4-hydroxybenzoate 1 - 100[2]1[2]> 0.999[2]
AV1040 (structurally-related analogue) Not specified1.00[3]Not specified

Experimental Protocols

Detailed methodologies are crucial for replicating and validating bioanalytical assays. Below are the experimental protocols for the quantification of Ibudilast using Estazolam and Butyl 4-hydroxybenzoate as internal standards.

Method 1: Ibudilast Quantification using Estazolam as an Internal Standard[1]
  • Sample Preparation: Protein precipitation is employed for sample preparation. To a plasma sample, an internal standard solution of estazolam is added, followed by acetonitrile to precipitate the proteins. The sample is then vortexed and centrifuged. The resulting supernatant is collected for analysis.

  • Chromatographic Conditions:

    • LC System: Agilent 1100 series

    • Column: Agilent SB-C18 (2.1 mm × 50 mm, 3.5 μm)

    • Mobile Phase: A gradient elution of 0.1% formic acid in water and acetonitrile.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Finnigan LCQ Advantage MAX

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode

    • Detection Mode: Selective Ion Monitoring (SIM)

    • Monitored Ions: m/z 230.7 for Ibudilast and m/z 294.7 for Estazolam

Method 2: Ibudilast Quantification using Butyl 4-hydroxybenzoate as an Internal Standard[2]
  • Sample Preparation: Liquid-liquid extraction is used for sample preparation. To a serum sample, an internal standard solution of butyl 4-hydroxybenzoate is added. The sample is then extracted with methyl tert-butyl ether. After vortexing and centrifugation, the organic layer is separated, evaporated to dryness, and the residue is reconstituted for injection.

  • Chromatographic Conditions:

    • HPLC System: Not specified

    • Column: Luna C18(2) (5 µm)

    • Mobile Phase: A mixture of acetonitrile and 0.02% phosphoric acid (50:50, v/v), with the pH adjusted to 6.0 with triethylamine.

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector at 319 nm

Ibudilast Signaling Pathway

Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor, which is a key aspect of its mechanism of action.[4][5][6] PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various cellular signaling pathways.[4][5] By inhibiting PDEs, Ibudilast increases the intracellular levels of cAMP and cGMP, leading to a cascade of downstream effects, including the modulation of inflammatory responses and neuroprotective actions.[4][5]

Ibudilast_Signaling_Pathway Ibudilast Ibudilast PDE Phosphodiesterases (PDE3, PDE4, PDE10, PDE11) Ibudilast->PDE Inhibits ATP_GTP ATP / GTP PDE->ATP_GTP Degrades cAMP_cGMP cAMP / cGMP (Increased Levels) ATP_GTP->cAMP_cGMP Converted to Downstream Downstream Signaling Pathways cAMP_cGMP->Downstream Effects Anti-inflammatory & Neuroprotective Effects Downstream->Effects

Caption: Ibudilast's mechanism of action as a phosphodiesterase inhibitor.

Experimental Workflow for Ibudilast Quantification

The following diagram illustrates a typical workflow for the quantification of Ibudilast in a biological matrix using LC-MS/MS.

Ibudilast_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Serum) Add_IS Add Internal Standard (e.g., this compound, Estazolam) Sample->Add_IS Extraction Extraction (Protein Precipitation or LLE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Ibudilast Calibration->Quantification

Caption: A generalized workflow for Ibudilast quantification.

References

The Gold Standard for Ibudilast Detection: A Comparative Guide to Specificity and Selectivity Using Ibudilast-d7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Ibudilast, the use of a stable isotope-labeled internal standard, such as Ibudilast-d7, is the unequivocal gold standard for ensuring the highest degree of specificity and selectivity in quantitative assays. This guide provides a comparative analysis, supported by experimental data from alternative methods, to highlight the superior performance of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

The primary advantage of using a stable isotope-labeled internal standard like this compound lies in its near-identical physicochemical properties to the analyte, Ibudilast. Both compounds co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer. This intrinsic similarity allows this compound to effectively compensate for variations in sample preparation, such as extraction efficiency and matrix effects, as well as fluctuations in instrument response. The mass difference between Ibudilast and this compound ensures that they are distinguishable by the mass spectrometer, enabling precise and accurate quantification of Ibudilast even at low concentrations in complex biological matrices.

While a comprehensive, publicly available, validated bioanalytical method for Ibudilast using this compound is not available in the reviewed literature, the principles of bioanalytical method validation strongly support its superiority. To provide a practical comparison, this guide details a validated LC-MS method for Ibudilast that utilizes a non-isotopic internal standard, estazolam. The data from this method, while robust, will be used to illustrate the key performance characteristics and highlight where the use of this compound would offer significant advantages.

Comparative Performance Data

The following table summarizes the performance characteristics of a validated LC-MS method for the determination of Ibudilast in rabbit plasma using estazolam as an internal standard. While this method demonstrates good sensitivity and reliability, the use of a non-isotopically labeled internal standard may not fully compensate for all potential matrix effects and variability, which is a key advantage of using this compound.

ParameterPerformance Metric
Linearity Range 20 - 2000 ng/mL
Lower Limit of Quantitation (LLOQ) 20 ng/mL
Intra-day Precision (RSD%) < 15%
Inter-day Precision (RSD%) < 15%
Accuracy 90.78% - 105.60%

Experimental Protocols

Below is a detailed methodology for the validated LC-MS determination of Ibudilast in rabbit plasma using estazolam as an internal standard. This protocol provides a framework for a typical bioanalytical workflow for Ibudilast.

Sample Preparation
  • Matrix: Rabbit Plasma

  • Procedure: Protein Precipitation

    • To 100 µL of plasma, add the internal standard solution (estazolam).

    • Add 300 µL of acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject a 10 µL aliquot into the LC-MS system.

Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions
  • LC System: Agilent 1200 Series

  • Column: Agilent SB-C18 (2.1 mm x 50 mm, 3.5 µm)

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-3 min: 30% to 90% B

    • 3-5 min: 90% B

    • 5.1-7 min: 30% B

  • Flow Rate: 0.4 mL/min

  • MS System: Applied Biosystems API 3200 Triple Quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Selective Ion Monitoring (SIM)

  • Monitored Ions:

    • Ibudilast: m/z 230.7

    • Estazolam (IS): m/z 294.7

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the biological context of Ibudilast, the following diagrams are provided.

experimental_workflow plasma_sample Plasma Sample Collection add_is Addition of Internal Standard (this compound or alternative) plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer & Evaporation centrifugation->supernatant_transfer reconstitution Reconstitution in Mobile Phase supernatant_transfer->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis

Caption: Experimental workflow for Ibudilast quantification in plasma.

pde_inhibition_pathway ibudilast Ibudilast pde Phosphodiesterases (PDEs) (e.g., PDE4) ibudilast->pde amp 5'-AMP pde->amp degrades camp cAMP camp->pde pka Protein Kinase A (PKA) camp->pka activates inflammation Pro-inflammatory Cytokine Production pka->inflammation inhibits

Caption: Simplified signaling pathway of Ibudilast as a PDE inhibitor.

A Comparative Pharmacokinetic Analysis of Ibudilast and its Deuterated Analog, Ibudilast-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetics of Ibudilast, a non-selective phosphodiesterase (PDE) inhibitor, and its deuterated isotopologue, Ibudilast-d7. While direct comparative clinical trial data is not publicly available, this document synthesizes known pharmacokinetic parameters of Ibudilast and presents a standardized experimental protocol for a comparative bioavailability study. Such a study would be essential to establish bioequivalence or to investigate any kinetic isotope effects resulting from deuteration.

Ibudilast Pharmacokinetic Profile

Ibudilast is a small molecule drug known for its anti-inflammatory and neuroprotective effects.[1][2] It is orally administered and has been studied for various conditions, including asthma, multiple sclerosis, and neuropathic pain.[3][4]

A study in healthy adult volunteers provides key insights into the pharmacokinetic profile of Ibudilast following oral administration.[3][5] The key parameters from this study are summarized in the table below.

Pharmacokinetic ParameterValue (Mean ± SD)Unit
Cmax (steady-state) 60 ± 25ng/mL
Tmax (median) 4 - 6hours
AUC (0-24h, steady-state) 1004 ± 303ng·h/mL
Half-life (t½) 19hours
Data from a study in healthy volunteers receiving 30 mg of Ibudilast twice daily.[3][5]

Hypothetical Comparative Study: Ibudilast vs. This compound

A comparative pharmacokinetic study of Ibudilast and this compound would typically follow a randomized, two-period, two-sequence, single-dose crossover design, in line with regulatory guidelines for bioequivalence studies.[2][6] The primary objective would be to compare the rate and extent of absorption of the two compounds.

Experimental Protocol

1. Study Population: A cohort of healthy adult volunteers, typically non-smokers and with no clinically significant medical history, would be recruited. The number of subjects would be determined by statistical power analysis to detect a clinically meaningful difference in pharmacokinetic parameters.

2. Study Design: A randomized, open-label, two-treatment, two-period, two-sequence, single-dose, crossover study design would be employed. Each subject would receive a single oral dose of Ibudilast and this compound, with a washout period of at least five half-lives of Ibudilast between the two treatment periods.

3. Dosing and Administration: Subjects would receive a single oral dose of Ibudilast or this compound with a standardized volume of water after an overnight fast. The fasting state is generally considered the most sensitive condition for detecting formulation differences.[6]

4. Blood Sampling: Serial blood samples would be collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose). Plasma would be separated by centrifugation and stored at -80°C until analysis.

5. Bioanalytical Method: Plasma concentrations of Ibudilast and this compound would be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3] The method would be validated for specificity, sensitivity, linearity, precision, accuracy, and stability according to regulatory guidelines.[7][8]

6. Pharmacokinetic Analysis: Non-compartmental analysis would be used to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC from time zero to the last quantifiable concentration (AUC0-t), and AUC extrapolated to infinity (AUC0-inf).

7. Statistical Analysis: The primary pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-inf) would be log-transformed and analyzed using an analysis of variance (ANOVA) model. The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for these parameters would be calculated to assess bioequivalence.

Visualizing the Experimental Workflow

G cluster_screening Subject Screening & Enrollment cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 cluster_analysis Sample & Data Analysis s1 Recruitment of Healthy Volunteers s2 Informed Consent & Screening s1->s2 p1_rand Randomization s2->p1_rand p1_dose Single Oral Dose (Ibudilast or this compound) p1_rand->p1_dose p1_sample Serial Blood Sampling p1_dose->p1_sample w1 Drug Elimination (>5 half-lives) p1_sample->w1 p2_dose Single Oral Dose (Crossover Treatment) w1->p2_dose p2_sample Serial Blood Sampling p2_dose->p2_sample a1 Plasma Sample Analysis (LC-MS/MS) p2_sample->a1 a2 Pharmacokinetic Analysis a1->a2 a3 Statistical Analysis a2->a3 G Ibudilast Ibudilast PDE Phosphodiesterase (PDE) Ibudilast->PDE inhibits cAMP cAMP PDE->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates Inflammation Inflammatory Response PKA->Inflammation inhibits G Ibudilast Ibudilast TLR4 Toll-like Receptor 4 (TLR4) Ibudilast->TLR4 inhibits MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB Pathway MyD88->NFkB activates ProInflammatory_Cytokines Pro-inflammatory Cytokines NFkB->ProInflammatory_Cytokines induces production

References

Evaluating the Impact of Deuteration on Ibudilast's Metabolic Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic profiles of Ibudilast and its hypothetical deuterated analogs. By leveraging established data for Ibudilast and the known principles of deuteration in drug development, this document offers insights into the potential pharmacokinetic advantages of isotopic substitution.

Introduction to Ibudilast and the Role of Deuteration

Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor and an allosteric inhibitor of macrophage migration inhibitory factor (MIF), exhibiting anti-inflammatory and neuroprotective properties.[1][2][3] It is approved in Japan for the treatment of bronchial asthma and post-stroke complications and is under investigation for various neurological conditions, including multiple sclerosis and amyotrophic lateral sclerosis (ALS).[4][5][6][7]

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to favorably alter a molecule's pharmacokinetic profile.[8] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic reactions that involve the cleavage of this bond—a phenomenon known as the kinetic isotope effect. This can result in a longer drug half-life, increased systemic exposure, and potentially a more favorable safety profile by reducing the formation of toxic metabolites.[8]

Comparative Metabolic Profiles: Ibudilast vs. Deuterated Ibudilast

While direct comparative clinical data for a deuterated version of Ibudilast is not publicly available, we can project the likely impact of deuteration based on its known metabolic pathways and data from other deuterated compounds. Ibudilast is primarily metabolized by cytochrome P450 enzymes, with CYP3A4 being a key contributor to its clearance.[9] The major metabolic pathways include the formation of a 6,7-dihydrodiol metabolite and hydroxylation of the isobutyryl group.[10]

Table 1: Comparison of Human Pharmacokinetic Parameters of Ibudilast and Expected Profile of Deuterated Ibudilast

ParameterIbudilast (Reported)Deuterated Ibudilast (Expected)Rationale for Expected Change
Mean Half-life (t½) ~19 hoursIncreased (>19 hours)Slower metabolism due to the kinetic isotope effect at sites of deuteration.
Mean Cmax (steady-state) 60 ± 25 ng/mLPotentially higherSlower first-pass metabolism could lead to higher peak plasma concentrations.
Mean AUC (0-24h, steady-state) 1004 ± 303 ng·h/mLIncreasedReduced clearance leads to greater overall drug exposure.
Major Metabolite (6,7-dihydrodiol-ibudilast) Levels ~20-55% of parent drugPotentially lower ratio to parent drugDeuteration at the site of metabolism would slow the formation of this metabolite.

Disclaimer: The data for Deuterated Ibudilast is hypothetical and projected based on established principles of deuteration in drug metabolism. Actual values would need to be determined through experimental studies.

Experimental Protocols for Comparative Metabolic Analysis

To empirically determine the metabolic profile of a deuterated Ibudilast analog compared to its non-deuterated counterpart, a series of in vitro and in vivo studies would be necessary.

In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of Ibudilast and its deuterated analog in human liver microsomes.

Methodology:

  • Incubation: Ibudilast and its deuterated analog are incubated separately with human liver microsomes (pooled from multiple donors) at 37°C. The reaction mixture contains a final concentration of 1 µM of the test compound, 0.5 mg/mL of microsomal protein, and is initiated by the addition of an NADPH-regenerating system.

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Preparation: The reaction is quenched by the addition of ice-cold acetonitrile containing an internal standard. The samples are then centrifuged to precipitate proteins.

  • Analysis: The supernatant is analyzed by a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound at each time point.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

Metabolite Identification and Profiling

Objective: To identify and compare the metabolites of Ibudilast and its deuterated analog.

Methodology:

  • Incubation: Higher concentrations of Ibudilast and its deuterated analog (e.g., 10 µM) are incubated with human liver microsomes for a longer duration (e.g., 60-120 minutes) to generate sufficient quantities of metabolites.

  • Analysis: The samples are analyzed by high-resolution LC-MS/MS.

  • Metabolite Identification: Metabolites are identified by comparing the mass spectra of the samples with those of the parent compounds and by predicting potential sites of metabolism. The expected mass shifts due to deuteration are used to identify the corresponding deuterated metabolites.

  • Relative Quantification: The peak areas of the identified metabolites are compared between the deuterated and non-deuterated compounds to assess any shifts in the metabolic pathways.

In Vivo Pharmacokinetic Study in Animal Models

Objective: To compare the pharmacokinetic profiles of Ibudilast and its deuterated analog in a relevant animal model (e.g., rats or non-human primates).

Methodology:

  • Dosing: A crossover study design is employed where animals receive a single oral dose of either Ibudilast or its deuterated analog, with a washout period between doses.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours).

  • Sample Processing: Plasma is separated from the blood samples.

  • Bioanalysis: Plasma concentrations of the parent drug and its major metabolites are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life.

Visualizing Experimental and Mechanistic Pathways

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for a comparative metabolism study and the key signaling pathways of Ibudilast.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Animal Model) invitro_start Ibudilast & Deuterated Ibudilast incubation Incubation at 37°C invitro_start->incubation microsomes Human Liver Microsomes + NADPH microsomes->incubation quenching Quenching & Protein Precipitation incubation->quenching lcms_invitro LC-MS/MS Analysis quenching->lcms_invitro stability Metabolic Stability (t½, CLint) lcms_invitro->stability met_id Metabolite Identification lcms_invitro->met_id data_comparison Comparative Data Analysis stability->data_comparison met_id->data_comparison invivo_start Oral Dosing (Crossover Design) sampling Serial Blood Sampling invivo_start->sampling plasma_sep Plasma Separation sampling->plasma_sep lcms_invivo LC-MS/MS Bioanalysis plasma_sep->lcms_invivo pk_analysis Pharmacokinetic Analysis (Cmax, AUC, t½) lcms_invivo->pk_analysis pk_analysis->data_comparison

Fig. 1: Experimental workflow for comparative metabolic profiling.

signaling_pathway cluster_pde Phosphodiesterase (PDE) Inhibition cluster_mif Macrophage Migration Inhibitory Factor (MIF) Inhibition ibudilast_pde Ibudilast pde PDEs (e.g., PDE4, PDE10) ibudilast_pde->pde inhibits camp cAMP / cGMP pde->camp degrades pka PKA / PKG Activation camp->pka inflammation_pde Decreased Pro-inflammatory Cytokine Production pka->inflammation_pde ibudilast_mif Ibudilast mif MIF ibudilast_mif->mif allosterically inhibits receptor CD74/CXCR2/CXCR4 mif->receptor activates mapk MAPK Signaling (e.g., p38, p44/42) receptor->mapk inflammation_mif Decreased Inflammatory Response mapk->inflammation_mif

Fig. 2: Key signaling pathways of Ibudilast.

Conclusion

The strategic deuteration of Ibudilast holds the potential to significantly improve its metabolic profile. Based on the established principles of the kinetic isotope effect and the known metabolic pathways of Ibudilast, a deuterated analog is expected to exhibit a longer half-life and increased systemic exposure. This could translate to a more favorable dosing regimen and potentially enhanced therapeutic efficacy and safety. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of these potential benefits, which is a critical step in the development of a novel deuterated therapeutic agent. Further preclinical and clinical studies are warranted to fully elucidate the impact of deuteration on the metabolic and clinical profile of Ibudilast.

References

Ibudilast-d7 Performance: A Comparative Analysis Against Certified Reference Materials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reference standards is a critical step in ensuring the accuracy and reliability of analytical data. This guide provides a comprehensive comparison of Ibudilast-d7, a deuterated internal standard, with certified reference materials (CRMs) of Ibudilast. The following sections present key performance characteristics, detailed experimental protocols, and visual representations of its mechanism of action and analytical workflow.

Data Presentation: this compound vs. Ibudilast Certified Reference Material

Table 1: Comparison of Material Specifications

ParameterThis compoundIbudilast Certified Reference Material
Chemical Formula C₁₄H₁₁D₇N₂O[1][2]C₁₄H₁₈N₂O[3]
Molecular Weight 237.35 g/mol [2]230.31 g/mol [3]
Purity ≥99% deuterated forms (d₁-d₇)[1]High purity (typically ≥98%)
Intended Use Internal Standard for GC- or LC-MSCalibration and quantification
Certificate of Analysis Supplier specific (provides identity and purity)Provides certified concentration and uncertainty

Table 2: Performance Characteristics in a Bioanalytical Method (LC-MS/MS)

The following data is based on a validated LC-MS/MS method for the determination of Ibudilast in biological matrices. While this specific study utilized a different internal standard, the performance characteristics are representative of what can be achieved with this compound, which is expected to provide even better precision and accuracy due to its structural similarity to the analyte.

ParameterPerformance Data
Linearity (Range) 20 - 2000 ng/mL[4]
Correlation Coefficient (r²) >0.99[4]
Intra-day Precision (%RSD) < 15%[4]
Inter-day Precision (%RSD) < 15%[4]
Accuracy 90.78% - 105.60%[4]
Lower Limit of Quantification (LLOQ) 20 ng/mL[4]

Experimental Protocols

A robust and reliable bioanalytical method is essential for the accurate quantification of Ibudilast in preclinical and clinical studies. The use of a deuterated internal standard like this compound is the gold standard for LC-MS/MS-based quantification, as it effectively compensates for variability in sample preparation and matrix effects.

Bioanalytical Method for Ibudilast Quantification using LC-MS/MS

This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ibudilast in plasma, utilizing this compound as an internal standard.

1. Sample Preparation:

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

    • Ibudilast: m/z 231.1 → 174.1

    • This compound: m/z 238.1 → 181.1

3. Method Validation:

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank matrix from at least six different sources. The response of interfering peaks should be ≤20% of the LLOQ for the analyte and ≤5% for the internal standard.[5]

  • Linearity: A calibration curve with at least six non-zero concentrations covering the expected range of the study samples. The correlation coefficient (r) should be ≥0.99.[5]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[5]

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that of neat solutions.

  • Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Analyte stability under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Mandatory Visualization

To better understand the context in which this compound is utilized, the following diagrams illustrate the mechanism of action of Ibudilast and a typical experimental workflow for its quantification.

cluster_workflow Experimental Workflow: Ibudilast Quantification Sample Plasma Sample IS_Addition Add this compound (Internal Standard) Sample->IS_Addition Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Caption: Experimental workflow for the quantification of Ibudilast in plasma using this compound.

cluster_pathway Ibudilast Mechanism of Action: Signaling Pathways cluster_pde Phosphodiesterase (PDE) Inhibition cluster_mif_tlr MIF and TLR4 Inhibition Ibudilast Ibudilast PDE PDEs (PDE3, 4, 10, 11) Ibudilast->PDE MIF Macrophage Migration Inhibitory Factor (MIF) Ibudilast->MIF TLR4 Toll-like Receptor 4 (TLR4) Ibudilast->TLR4 cAMP ↑ cAMP PDE->cAMP | (degradation) PKA ↑ PKA Activity cAMP->PKA CREB ↑ CREB Phosphorylation PKA->CREB Anti_Inflammatory_Genes Modulation of Anti-inflammatory Gene Expression CREB->Anti_Inflammatory_Genes Pro_inflammatory ↓ Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) MIF->Pro_inflammatory TLR4->Pro_inflammatory

Caption: Ibudilast inhibits PDEs and MIF/TLR4 signaling pathways to exert its anti-inflammatory effects.

References

Precision in Ibudilast Quantification: A Comparative Guide to Inter-Assay and Intra-Assay Variability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of therapeutic agents is paramount. This guide provides a comparative analysis of the inter-assay and intra-assay variability associated with the bioanalysis of Ibudilast, with a special focus on the role of its deuterated internal standard, Ibudilast-d7. The data presented herein is crucial for establishing robust and reproducible analytical methods essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of modern bioanalytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS). By mimicking the physicochemical properties of the analyte, Ibudilast, the deuterated standard compensates for variability introduced during sample preparation and analysis, thereby enhancing the accuracy and precision of the measurements.

Comparative Analysis of Assay Precision

The following tables summarize the inter-assay and intra-assay precision for Ibudilast quantification from published bioanalytical methods. While specific variability data for this compound as a standalone compound is not typically reported (as its function is to normalize the analyte's signal), the overall precision of the assay is a direct reflection of the internal standard's performance and consistency.

Table 1: Inter-Assay and Intra-Assay Precision of Ibudilast Quantification using LC-MS/MS

Analyte Concentration (ng/mL)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)Alternative Internal Standard
20< 15%< 15%Estazolam
(Concentration Range: 20-2000)

Data adapted from a study on the determination of Ibudilast in rabbit plasma by LC-MS.[1]

Table 2: Inter-Assay and Intra-Assay Precision of Ibudilast Quantification using HPLC

Analyte Concentration (ng/mL)Intra-Day Precision (%CV)Inter-Day Precision (%CV)Alternative Internal Standard
(Concentration Range: 1-100)Fulfilled international requirementsFulfilled international requirementsButyl 4-hydroxybenzoate

Data adapted from a study on the determination of Ibudilast in human serum by HPLC.[2]

Table 3: Representative Inter-Assay and Intra-Assay Precision for a Bioanalytical Method using a Deuterated Internal Standard (Ibuprofen-d3)

Analyte Concentration (µg/mL)Intra-Day Precision (%RSD)Inter-Day Precision (%RSD)Internal Standard
0.05 (LLOQ)< 5%< 5%Ibuprofen-d3
Low QC< 5%< 5%Ibuprofen-d3
Medium QC< 5%< 5%Ibuprofen-d3
High QC< 5%< 5%Ibuprofen-d3

This table presents data for Ibuprofen with its deuterated internal standard, Ibuprofen-d3, as a proxy to demonstrate the high level of precision achievable with stable isotope-labeled internal standards in LC-MS/MS analysis.[3]

Experimental Protocols

The precision data presented above is derived from validated bioanalytical methods. Below are detailed methodologies representative of those used for Ibudilast quantification.

LC-MS/MS Method for Ibudilast Quantification

This method is suitable for the quantification of Ibudilast in biological matrices like plasma or serum.

  • Sample Preparation:

    • To 100 µL of plasma/serum, add 10 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).

    • Precipitate proteins by adding 300 µL of acetonitrile.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Ibudilast: Precursor ion > Product ion (to be determined by direct infusion).

      • This compound: Precursor ion > Product ion (to be determined by direct infusion).

    • Data Analysis: The peak area ratio of Ibudilast to this compound is used to construct a calibration curve and quantify the analyte in unknown samples.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the mechanism of action of Ibudilast, the following diagrams are provided.

Assay_Variability_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis & Variability Assessment Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition (Peak Areas) MS_Detection->Data_Acquisition Peak_Area_Ratio Calculate Peak Area Ratio (Ibudilast / this compound) Data_Acquisition->Peak_Area_Ratio Calibration_Curve Construct Calibration Curve Peak_Area_Ratio->Calibration_Curve Quantification Quantify Ibudilast Concentration Calibration_Curve->Quantification Intra_Assay Intra-Assay Variability (%CV) (Within-run precision) Quantification->Intra_Assay Inter_Assay Inter-Assay Variability (%CV) (Between-run precision) Quantification->Inter_Assay

Caption: Experimental workflow for assessing the inter-assay and intra-assay variability of Ibudilast.

Ibudilast_Signaling_Pathway cluster_pde Phosphodiesterase (PDE) Inhibition cluster_inflammatory Modulation of Inflammatory Pathways cluster_neuroprotective Neuroprotective Effects Ibudilast Ibudilast PDE PDEs (PDE3, PDE4, PDE10, PDE11) Ibudilast->PDE TLR4 Toll-like Receptor 4 (TLR4) Ibudilast->TLR4 MIF Macrophage Migration Inhibitory Factor (MIF) Ibudilast->MIF Glial_Activation Glial Cell Activation Ibudilast->Glial_Activation Neurotrophic_Factors Neurotrophic Factors (GDNF, NGF) Ibudilast->Neurotrophic_Factors cAMP Increased cAMP PDE->cAMP Inhibits breakdown PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Anti_Inflammatory_Genes Anti-inflammatory Gene Expression CREB->Anti_Inflammatory_Genes Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Anti_Inflammatory_Genes->Pro_inflammatory_Cytokines Suppresses TLR4->Pro_inflammatory_Cytokines Activation leads to MIF->Pro_inflammatory_Cytokines Promotes Glial_Activation->Pro_inflammatory_Cytokines Reduces

Caption: Simplified signaling pathway of Ibudilast, highlighting its multi-target mechanism of action.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ibudilast-d7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Ibudilast-d7, a deuterated internal standard used in the quantification of ibudilast.

This compound, like its non-deuterated counterpart, is classified as hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to proper disposal protocols is therefore not just a matter of regulatory compliance, but a critical component of a robust safety culture.

Hazard Identification and Safety Precautions

Before handling this compound, it is essential to be aware of its potential hazards. The following table summarizes the key hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity - Oral (Category 4)H302: Harmful if swallowedWarningGHS07
Skin Irritation (Category 2)H315: Causes skin irritationWarningGHS07
Eye Irritation (Category 2A)H319: Causes serious eye irritationWarningGHS07
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritationWarningGHS07

Source: Cayman Chemical Safety Data Sheet[1]

Personal Protective Equipment (PPE): When handling this compound, always wear appropriate personal protective equipment:

  • Eye Protection: Safety glasses with side-shields or goggles.[2]

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator.[2]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn.[2]

Step-by-Step Disposal Procedure

The primary recommendation for the disposal of chemical waste is to follow local, state, and federal regulations. For specific guidance, consult your institution's Environmental Health and Safety (EHS) department. The following steps provide a general framework for the proper disposal of this compound.

1. Waste Collection:

  • Collect waste this compound, including any contaminated materials (e.g., pipette tips, vials, absorbent paper), in a designated and clearly labeled hazardous waste container.

  • The container should be compatible with the chemical, properly sealed, and stored in a designated secondary containment area to prevent spills.

2. In-Lab Deactivation (if applicable and approved):

  • For small quantities, your institution's EHS department may have specific protocols for in-lab deactivation. Do not attempt any chemical deactivation without explicit approval and a validated standard operating procedure (SOP) from your EHS department.

3. Disposal as Chemical Waste:

  • This compound should be disposed of as chemical waste through a licensed hazardous waste disposal company.

  • Follow your institution's procedures for requesting a hazardous waste pickup. This typically involves completing a hazardous waste manifest detailing the contents of the waste container.

4. Disposal of Empty Containers:

  • Thoroughly rinse empty containers with a suitable solvent (e.g., methanol or chloroform, as this compound is soluble in these[3]).

  • Collect the rinseate as hazardous waste.

  • Once triple-rinsed, the empty container can often be disposed of as non-hazardous waste. However, confirm this with your institution's EHS guidelines.

  • Before disposing of the container, deface or remove the original label to prevent misuse.[4][5]

5. General Guidance for Unused Medicines (for context, not direct application to research-grade chemicals): While research-grade chemicals have stricter disposal requirements, it is useful to be aware of general guidelines for pharmaceutical disposal. The U.S. Food and Drug Administration (FDA) and the Drug Enforcement Administration (DEA) recommend the following for unused household medicines, which underscores the importance of preventing environmental contamination:

  • Do not flush unless specifically instructed to do so.[5][6]

  • Do not pour down the drain.

  • Utilize drug take-back programs when available.[4][5][6]

  • If no take-back program is available, mix the substance with an undesirable material like coffee grounds or cat litter, place it in a sealed container, and dispose of it in the household trash.[4][5][7]

Note: The household disposal method is not recommended for laboratory quantities of this compound, which must be managed as hazardous chemical waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow start This compound Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_bulk Bulk Quantity? consult_ehs->is_bulk collect_waste Collect in Labeled Hazardous Waste Container is_bulk->collect_waste Yes is_empty Empty Container? is_bulk->is_empty No (Trace/Residue) ehs_pickup Arrange for EHS Hazardous Waste Pickup collect_waste->ehs_pickup end Disposal Complete ehs_pickup->end is_empty->collect_waste No triple_rinse Triple Rinse with Appropriate Solvent is_empty->triple_rinse Yes collect_rinseate Collect Rinseate as Hazardous Waste triple_rinse->collect_rinseate dispose_container Dispose of Defaced Container per EHS Guidelines triple_rinse->dispose_container collect_rinseate->ehs_pickup dispose_container->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Ibudilast-d7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of Ibudilast-d7, a deuterated analog of Ibudilast used as an internal standard in quantification studies.

Chemical and Physical Properties

PropertyValue
Chemical Name 2-(methyl-d3)-1-[2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl]-1-propanone-2,3,3,3-d4
Synonyms AV 411-d7, KC-404-d7
CAS Number 2713301-45-0
Molecular Formula C₁₄H₁₁D₇N₂O
Molecular Weight 237.4 g/mol
Purity ≥99% deuterated forms (d₁-d₇)
Solubility Soluble in Chloroform and Methanol

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Acute Oral Toxicity 4 (H302): Harmful if swallowed.[1][2]

  • Skin Irritation 2 (H315): Causes skin irritation.[1][2]

  • Serious Eye Irritation 2A (H319): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure 3 (H335): May cause respiratory irritation.[1][2]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:

PPE CategoryRecommended Equipment
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved eye protection.[3]
Hand Protection Wear chemical-impermeable gloves.[3]
Body Protection Wear fire/flame resistant and impervious clothing. A lab coat is required.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3] Handling should occur in a well-ventilated area, such as a chemical fume hood.[3]

Operational Plan for Safe Handling

A systematic approach is crucial to minimize exposure and ensure safety during the handling of this compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh this compound prep_workspace->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve decontaminate Decontaminate Glassware and Surfaces dissolve->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Remove and Dispose of PPE dispose->remove_ppe cluster_collection Waste Collection cluster_disposal Disposal collect_solid Collect Solid Waste in Labeled Container dispose_waste Dispose Through Licensed Professional Waste Disposal Service collect_solid->dispose_waste collect_liquid Collect Liquid Waste in Labeled Container collect_liquid->dispose_waste

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.